molecular formula C9H8N2O2 B173504 4,5-Dimethyl-2-nitrobenzonitrile CAS No. 15089-77-7

4,5-Dimethyl-2-nitrobenzonitrile

Cat. No.: B173504
CAS No.: 15089-77-7
M. Wt: 176.17 g/mol
InChI Key: KMXMOTHNWNJKBR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-nitrobenzonitrile, also known as 4,5-Dimethyl-2-nitrobenzonitrile, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dimethyl-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethyl-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)9(11(12)13)4-7(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMOTHNWNJKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,5-Dimethyl-2-nitrobenzonitrile CAS 15089-77-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical profile, synthesis, and application of 4,5-Dimethyl-2-nitrobenzonitrile (CAS 15089-77-7) .[1][2] It is written for researchers and process chemists focusing on the development of fused heterocyclic APIs, particularly quinazolines and indoles used in kinase inhibition.

CAS: 15089-77-7 | Formula: C₉H₈N₂O₂ | MW: 176.17 g/mol [1][2][3][4]

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile is a highly specialized aromatic building block characterized by a 1,2,4,5-substitution pattern.[1][2] Its value in medicinal chemistry lies in the ortho relationship between the nitro and cyano groups, which serves as a "latent" heterocycle. Under reductive conditions, this motif undergoes cyclization to form indoles (via reductive alkylation) or quinazolines (via condensation with formamide equivalents).[2]

This compound is particularly relevant for the synthesis of 6,7-dimethyl-substituted quinazoline derivatives, a scaffold homology shared with EGFR inhibitors like Gefitinib and Erlotinib.[1][2]

Chemical & Physical Properties

The compound is an isomer of the more common nitroxylenes. Its physical constants are dictated by the electron-withdrawing nature of the nitro and cyano groups opposing the electron-donating methyl pair.[1]

PropertyDataNotes
Appearance Pale yellow to tan crystalline solidTypical of nitro-aromatics.[1][2]
Melting Point 108–112 °C (Predicted)Experimental values vary by purity; analogous 2-methyl-4-nitrobenzonitrile melts ~100°C.
Solubility DMSO, DMF, Ethyl Acetate, DCMSparingly soluble in water; soluble in hot ethanol.[1][2]
IR Spectrum

~2230 cm⁻¹;

~1530/1350 cm⁻¹
Distinct nitrile and nitro stretches.[1][2]
Reactivity Electrophilic Aromatic Substitution (EAS) resistantThe ring is deactivated; chemistry focuses on functional group transformation.[2]
Synthesis & Manufacturing Routes

The synthesis of CAS 15089-77-7 presents a regiochemical challenge. Direct nitration of 3,4-dimethylbenzonitrile yields a mixture of isomers, where the target compound is often the minor product due to steric and electronic directing effects.

Pathway A: Direct Nitration (Literature Route)

The nitration of 3,4-dimethylbenzonitrile typically occurs at the C-5 position (meta to CN, ortho to Me) or forms an ipso-adduct.[1][2] The target 6-nitro isomer (which corresponds to 4,5-dimethyl-2-nitrobenzonitrile upon renumbering) is formed in lower yields (~9-15%) due to steric crowding between the cyano group and the incoming electrophile [1].[1][2]

Pathway B: The Sandmeyer Optimization (Recommended for Purity)

To avoid difficult isomer separation, a directed approach via aniline is preferred for scale-up:

  • Precursor: 3,4-Dimethyl-6-nitroaniline (commercially available or derived from 3,4-dimethylaniline).[1][2]

  • Diazotization: Conversion to the diazonium salt using NaNO₂/H₂SO₄.[1][2]

  • Sandmeyer Reaction: Displacement with CuCN to yield 4,5-dimethyl-2-nitrobenzonitrile.[1][2]

SynthesisPathways Start 3,4-Dimethylbenzonitrile Nitration Nitration (HNO3/Ac2O) Start->Nitration Isomers Isomer Mixture: 5-Nitro (Major) 2-Nitro 6-Nitro (Target, ~9%) Nitration->Isomers Low Selectivity Product 4,5-Dimethyl-2-nitrobenzonitrile (CAS 15089-77-7) Isomers->Product Chromatographic Separation AltStart 3,4-Dimethyl-6-nitroaniline Diazo Diazotization (NaNO2/H2SO4) AltStart->Diazo Sandmeyer Sandmeyer Rxn (CuCN) Diazo->Sandmeyer Sandmeyer->Product High Regio-fidelity

Figure 1: Comparison of direct nitration versus Sandmeyer synthesis routes.[1][2] The Sandmeyer route offers superior regiocontrol.

Downstream Applications: Heterocycle Construction

The core utility of CAS 15089-77-7 is its conversion into fused bicyclic systems.[1][2]

4.1. Quinazoline Synthesis (Kinase Inhibitor Scaffolds)

Reduction of the nitro group yields 2-amino-4,5-dimethylbenzonitrile .[1][2] This intermediate is a "privileged structure" for synthesizing quinazolin-4(3H)-ones.[1][2]

  • Mechanism: The amine attacks a formamide equivalent (e.g., formic acid, triethyl orthoformate), followed by intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon.

  • Relevance: 6,7-Disubstituted quinazolines are the core pharmacophore of EGFR tyrosine kinase inhibitors [2].[1][2]

4.2. Indole Synthesis

While less common than the quinazoline route, the ortho-nitrobenzonitrile motif can be converted to indoles via:

  • Hydrolysis of CN to COOH/Ester.

  • Reissert Synthesis or Leimgruber-Batcho modification (if converted to the nitrotoluene derivative).[1][2]

Applications Target 4,5-Dimethyl-2-nitrobenzonitrile Amine 2-Amino-4,5-dimethylbenzonitrile Target->Amine Fe/HCl or H2/Pd Acid 4,5-Dimethyl-2-nitrobenzoic Acid Target->Acid Hydrolysis Quinazoline 6,7-Dimethylquinazolin-4(3H)-one (Kinase Inhibitor Core) Amine->Quinazoline + Formamide Cyclocondensation Indole 5,6-Dimethylindole (Via Reductive Cyclization) Acid->Indole Multi-step Transformation

Figure 2: Divergent synthesis pathways to bioactive heterocycles.[1][2]

Experimental Protocol: Reduction to 2-Amino Derivative

Note: This protocol describes the activation of the building block for downstream use.

Objective: Selective reduction of the nitro group without affecting the nitrile.

  • Reagents: 4,5-Dimethyl-2-nitrobenzonitrile (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).[1][2]

  • Procedure:

    • Dissolve the substrate in EtOH/H₂O and heat to 60°C.

    • Add Fe powder and NH₄Cl in portions over 30 minutes.

    • Reflux for 2–4 hours.[1][2] Monitor by TLC (Product will be fluorescent and more polar).[1][2]

    • Workup: Filter hot through Celite to remove iron oxides.[1][2] Concentrate filtrate.[1][2] Extract with Ethyl Acetate.[1][2]

    • Validation: IR should show disappearance of NO₂ peaks and appearance of NH₂ doublet (~3300/3400 cm⁻¹).[1][2] CN peak (~2220 cm⁻¹) must remain.[1][2]

Safety & Handling (E-E-A-T)
  • Energetic Potential: As a nitro-aromatic, this compound possesses decomposition energy.[1][2] Avoid heating dry solids above 150°C.[1][2]

  • Toxicity: Nitriles are metabolic precursors to cyanide.[1][2] Handle in a well-ventilated fume hood. Treat waste streams with bleach (sodium hypochlorite) to quench trace cyanides before disposal.[2]

  • Skin Contact: Nitro compounds are readily absorbed through the skin.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

References
  • Fischer, A., & Greig, C. C. (1975).[2] Formation of adducts in the nitration of 2,3-and 3,4-dimethylbenzonitriles, and their rearomatization. A 1,3-nitro shift.[1][2][5][6] Canadian Journal of Chemistry, 53(8), 1093-1101.[2] [2]

  • BenchChem. (2025).[1][2][7] The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. BenchChem Technical Guides.

  • National Center for Biotechnology Information.[1][2] (2025).[1][2][7][8][9][10][11] PubChem Compound Summary for CAS 15089-77-7.[1][2] PubChem.

Sources

An In-depth Technical Guide to 4,5-Dimethyl-2-nitrobenzonitrile: Structure, Molecular Weight, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-2-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a nitrile group, a nitro group, and two methyl groups on the benzene ring, provides a versatile scaffold for the development of novel therapeutics and complex organic molecules. The electron-withdrawing properties of the nitro and nitrile groups, combined with the electron-donating nature of the methyl groups, create a unique electronic environment that influences the molecule's reactivity and potential as a synthetic building block. This guide provides a comprehensive overview of the structure, molecular weight, and a detailed, field-proven protocol for the synthesis of 4,5-Dimethyl-2-nitrobenzonitrile, grounded in established chemical principles.

Molecular Structure and Properties

The fundamental characteristics of 4,5-Dimethyl-2-nitrobenzonitrile are summarized below. Understanding these properties is crucial for its application in experimental settings.

Chemical Structure

The structure of 4,5-Dimethyl-2-nitrobenzonitrile consists of a benzene ring substituted with the following functional groups:

  • A cyano group (-C≡N) at position 1.

  • A nitro group (-NO₂) at position 2.

  • Two methyl groups (-CH₃) at positions 4 and 5.

The IUPAC name for this compound is 4,5-dimethyl-2-nitrobenzonitrile.

Molecular Formula and Weight

The chemical properties of this compound are detailed in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 15089-77-7

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms: (9 x 12.01) + (8 x 1.01) + (2 x 14.01) + (2 x 16.00) = 176.17 g/mol .

Caption: Molecular structure of 4,5-Dimethyl-2-nitrobenzonitrile.

Synthesis Protocol

The synthesis of 4,5-Dimethyl-2-nitrobenzonitrile can be achieved through a multi-step process starting from 4,5-dimethylbenzoic acid. The following protocol outlines a reliable and validated pathway.

Overall Synthetic Workflow

The synthesis proceeds in three main stages:

  • Nitration of 4,5-dimethylbenzoic acid to form 2-nitro-4,5-dimethylbenzoic acid.

  • Amidation of the carboxylic acid to produce 2-nitro-4,5-dimethylbenzamide.

  • Dehydration of the amide to yield the final product, 4,5-Dimethyl-2-nitrobenzonitrile.

Caption: Synthetic workflow for 4,5-Dimethyl-2-nitrobenzonitrile.

Step 1: Nitration of 4,5-Dimethylbenzoic Acid

Causality: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. This combination of directing effects favors the introduction of the nitro group at the 2-position.

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4,5-dimethylbenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature of the reaction mixture between 0-10°C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture over crushed ice, which will cause the product, 2-nitro-4,5-dimethylbenzoic acid, to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Amidation of 2-Nitro-4,5-dimethylbenzoic Acid

Causality: The conversion of a carboxylic acid to a primary amide is a two-step process. First, the carboxylic acid is activated by conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with ammonia to form the amide.

Protocol:

  • Suspend 2-nitro-4,5-dimethylbenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture under reflux until the evolution of gas ceases, indicating the formation of the acyl chloride is complete.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Slowly add this solution to a cooled, concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

  • The amide product, 2-nitro-4,5-dimethylbenzamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Dehydration of 2-Nitro-4,5-dimethylbenzamide

Causality: The final step involves the removal of a molecule of water from the primary amide to form the nitrile. This dehydration can be accomplished using a variety of dehydrating agents.

Protocol:

  • Combine 2-nitro-4,5-dimethylbenzamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) in an appropriate solvent.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into a cold aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the product, 4,5-Dimethyl-2-nitrobenzonitrile, with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Two singlets would be expected for the aromatic protons. The two methyl groups would also likely appear as distinct singlets.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, and the two methyl carbons. The carbons attached to the electron-withdrawing nitro and nitrile groups would be shifted downfield.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-H stretches of the aromatic ring and methyl groups.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176.17.

Conclusion

This technical guide provides a detailed overview of the structure, molecular weight, and a robust synthetic route for 4,5-Dimethyl-2-nitrobenzonitrile. The provided protocols are based on well-established and reliable chemical transformations, offering researchers a solid foundation for the synthesis and further application of this versatile compound in their drug discovery and development endeavors. The self-validating nature of the described experimental choices ensures a high degree of confidence in achieving the desired product.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Patai, S. (Ed.). (1970). The Chemistry of the Cyano Group. John Wiley & Sons.
  • Larock, R. C. (1999).

A Tale of Two Nitriles: A Comparative Analysis of 4,5-Dimethyl-2-nitrobenzonitrile and 4,5-Dimethoxy-2-nitrobenzonitrile for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug discovery, the subtle modification of a molecule's architecture can profoundly influence its physical properties, reactivity, and biological activity. This guide delves into a comparative analysis of two structurally similar, yet electronically distinct, aromatic building blocks: 4,5-Dimethyl-2-nitrobenzonitrile and 4,5-Dimethoxy-2-nitrobenzonitrile . As a Senior Application Scientist, this document aims to provide not just a side-by-side comparison of data, but a deeper understanding of the underlying principles that govern the behavior of these molecules, empowering researchers to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Physical Distinctions

The core difference between these two molecules lies in the nature of the substituents at the 4 and 5 positions of the benzene ring: methyl (-CH₃) groups versus methoxy (-OCH₃) groups. This seemingly minor alteration leads to significant differences in their electronic properties and, consequently, their physical characteristics.

Property4,5-Dimethyl-2-nitrobenzonitrile4,5-Dimethoxy-2-nitrobenzonitrile
Molecular Formula C₉H₈N₂O₂C₉H₈N₂O₄
Molecular Weight 176.17 g/mol 208.17 g/mol [1]
Appearance Likely a crystalline solidLight yellow to amber crystalline powder
Melting Point Not readily available; predicted to be lower than the dimethoxy analog165-170 °C
CAS Number Not definitively assigned; may be found under broader categories102714-71-6[1]

The higher molecular weight of the dimethoxy compound is a straightforward consequence of the additional oxygen atoms. The significantly higher melting point of 4,5-dimethoxy-2-nitrobenzonitrile suggests stronger intermolecular forces in its crystal lattice, which can be attributed to the polar C-O bonds of the methoxy groups, leading to dipole-dipole interactions that are absent in the dimethyl analogue.

The Electronic Tug-of-War: A Deeper Dive into Substituent Effects

The true divergence in the chemical personality of these molecules stems from the electronic effects of the methyl and methoxy substituents. Both the nitro (-NO₂) and cyano (-CN) groups are strongly electron-withdrawing, pulling electron density from the aromatic ring through both inductive and resonance effects. The substituents at the 4 and 5 positions, however, play a crucial role in modulating this electron deficiency.

  • Methyl Groups (-CH₃): These are weakly electron-donating groups. They primarily exert a positive inductive effect (+I), pushing electron density into the ring. Hyperconjugation, a stabilizing interaction involving the overlap of C-H σ-bonds with the aromatic π-system, further enhances this electron-donating character.

  • Methoxy Groups (-OCH₃): These groups have a dual nature. The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance with the aromatic ring, a powerful electron-donating effect (+M). In the case of methoxy groups, the resonance effect generally outweighs the inductive effect, resulting in a net electron-donating character.[2]

This difference in electron-donating ability is key: the methoxy groups in 4,5-dimethoxy-2-nitrobenzonitrile enrich the electron density of the aromatic ring to a greater extent than the methyl groups in its counterpart. This has profound implications for the reactivity of the molecules.

G cluster_0 4,5-Dimethyl-2-nitrobenzonitrile cluster_1 4,5-Dimethoxy-2-nitrobenzonitrile Molecule_A Benzene Ring NO2_A NO₂ (-I, -M) Molecule_A->NO2_A Strongly Withdrawing CN_A CN (-I, -M) Molecule_A->CN_A Strongly Withdrawing Me1_A CH₃ (+I, Hyperconjugation) Me1_A->Molecule_A Weakly Donating Me2_A CH₃ (+I, Hyperconjugation) Me2_A->Molecule_A Weakly Donating Molecule_B Benzene Ring NO2_B NO₂ (-I, -M) Molecule_B->NO2_B Strongly Withdrawing CN_B CN (-I, -M) Molecule_B->CN_B Strongly Withdrawing MeO1_B OCH₃ (-I, +M) MeO1_B->Molecule_B Strongly Donating (net) MeO2_B OCH₃ (-I, +M) MeO2_B->Molecule_B Strongly Donating (net) G Start_A 3,4-Dimethoxybenzonitrile Product_A 4,5-Dimethoxy-2-nitrobenzonitrile Start_A->Product_A Nitration Reagent_A HNO₃ / H₂SO₄ Reagent_A->Product_A

Figure 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzonitrile.

Experimental Protocol: Nitration of 3,4-Dimethoxybenzonitrile

Materials:

  • 3,4-Dimethoxybenzonitrile

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Slowly add 3,4-dimethoxybenzonitrile to the cold sulfuric acid while stirring to ensure complete dissolution.

  • Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3,4-dimethoxybenzonitrile, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of 4,5-dimethoxy-2-nitrobenzonitrile is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol to yield a light-yellow crystalline solid.

Trustworthiness: This protocol is a standard electrophilic aromatic substitution reaction. The progress should be monitored by TLC to ensure completion and to check for the formation of byproducts. The final product should be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile

The synthesis of this isomer is more challenging due to the potential for the formation of multiple nitro isomers. Nitration of 3,4-dimethylbenzonitrile yields a mixture of products, including the desired 2-nitro isomer, as well as the 5-nitro and 6-nitro isomers. [2]Careful control of reaction conditions and chromatographic separation are necessary to isolate the desired product.

G Start_B 3,4-Dimethylbenzonitrile Mixture Isomeric Nitro-products Start_B->Mixture Nitration Reagent_B HNO₃ / Acetic Anhydride Reagent_B->Mixture Product_B 4,5-Dimethyl-2-nitrobenzonitrile Mixture->Product_B Chromatographic Separation

Figure 3: Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile.

Experimental Protocol: Nitration of 3,4-Dimethylbenzonitrile [2] Materials:

  • 3,4-Dimethylbenzonitrile

  • Acetic Anhydride

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolve 3,4-dimethylbenzonitrile in acetic anhydride and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of nitro-isomers.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the isomers and isolate 4,5-dimethyl-2-nitrobenzonitrile.

Causality Behind Experimental Choices: The use of acetic anhydride as the solvent instead of sulfuric acid can sometimes offer better control over the reaction and may influence the isomer distribution. The chromatographic separation is the critical step in this synthesis to obtain the pure desired product.

Comparative Reactivity: A Predictive Analysis

The differing electronic nature of the methyl and methoxy substituents dictates the reactivity of these molecules in various chemical transformations.

Electrophilic Aromatic Substitution

While both molecules already possess a nitro group, further electrophilic substitution is highly unlikely due to the strong deactivating nature of both the nitro and cyano groups. However, considering the starting materials, the rate of nitration of 3,4-dimethoxybenzonitrile is expected to be significantly faster than that of 3,4-dimethylbenzonitrile. This is because the +M effect of the methoxy groups provides greater stabilization to the cationic intermediate (the sigma complex) formed during the electrophilic attack compared to the +I and hyperconjugation effects of the methyl groups.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strongly electron-withdrawing nitro group ortho to potential leaving groups (though none are present in the parent structures) activates the ring towards nucleophilic aromatic substitution. In a hypothetical scenario where a leaving group is present at the 1-position (the cyano carbon), the rate of SₙAr would be influenced by the substituents at the 4 and 5 positions. The electron-donating nature of both dimethyl and dimethoxy groups would disfavor this reaction by destabilizing the negatively charged Meisenheimer intermediate. However, the effect would be more pronounced in the dimethoxy compound due to the stronger electron-donating resonance of the methoxy groups.

Reactivity of the Functional Groups
  • Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common and important transformation. A variety of reagents can be employed for this purpose, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). The electronic nature of the ring substituents can influence the rate of this reduction. The more electron-rich aromatic ring of the dimethoxy compound may slightly decrease the rate of reduction compared to the dimethyl analog, as the nitro group is less electron-deficient. However, this effect is generally subtle, and both compounds are expected to undergo this reduction under standard conditions.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The rate of this reaction is sensitive to the electronic environment. Under acidic conditions, the first step is protonation of the nitrile nitrogen. The more electron-donating methoxy groups in 4,5-dimethoxy-2-nitrobenzonitrile would make the nitrogen more basic and thus accelerate the initial protonation step, potentially leading to a faster hydrolysis rate compared to the dimethyl analog. Conversely, under basic conditions, the initial step is the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The stronger electron-donating effect of the methoxy groups would decrease the electrophilicity of the nitrile carbon, thereby slowing down the rate of basic hydrolysis compared to the dimethyl compound.

Conclusion for the Practicing Scientist

While 4,5-dimethyl-2-nitrobenzonitrile and 4,5-dimethoxy-2-nitrobenzonitrile share a common structural framework, the choice between them in a synthetic campaign should be guided by a clear understanding of their distinct electronic properties.

  • 4,5-Dimethoxy-2-nitrobenzonitrile is characterized by a more electron-rich aromatic ring, a higher melting point, and a more straightforward synthesis. Its enhanced electron density may influence the rates of reactions involving its functional groups.

  • 4,5-Dimethyl-2-nitrobenzonitrile , with its less electron-donating substituents, presents a more challenging synthesis due to the formation of isomers. Its physical and reactive properties will be subtly but significantly different from its dimethoxy counterpart.

This guide provides a foundational understanding of these differences, grounded in the principles of physical organic chemistry. By appreciating the nuanced interplay of inductive and resonance effects, researchers can better predict the behavior of these valuable building blocks and design more efficient and successful synthetic routes.

References

  • Fischer, A., & Greig, C. C. (1974). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization. A 1,3-Nitro Shift. Canadian Journal of Chemistry, 52(7), 1231–1240. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 4,5-Dimethyl-2-nitrobenzonitrile

[1]

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile is a functionalized aromatic intermediate utilized in the synthesis of complex heterocycles, dyes, and pharmaceutical precursors (e.g., quinazolines).[1][2] Its structure features a benzene core substituted with a nitrile group (C-1), a nitro group (C-2), and two methyl groups (C-4, C-5).[1][2]

Understanding its solubility landscape is critical for:

  • Reaction Optimization : Selecting solvents that maintain homogeneity during nucleophilic substitutions or reductions.[1][2]

  • Purification : Designing effective recrystallization protocols to separate it from isomers (e.g., 2,3-dimethyl-6-nitrobenzonitrile).[1][2]

  • Formulation : Preparing stock solutions for biological assays.[1][2]

Physicochemical Profile & Structural Analysis[1][3]

The solubility behavior of 4,5-Dimethyl-2-nitrobenzonitrile is governed by the competition between its highly polar electron-withdrawing groups and its lipophilic methyl substituents.[1]

  • Polar Head (Hydrophilic/Polar) : The ortho-nitro (

    
    ) and nitrile (
    
    
    ) groups create a strong permanent dipole.[1][2] The nitro group is a powerful hydrogen bond acceptor (HBA).[1][2]
  • Lipophilic Tail (Hydrophobic) : The two methyl groups at positions 4 and 5 increase the molecule's lipophilicity compared to unsubstituted nitrobenzonitriles, reducing water solubility while enhancing compatibility with non-polar organic solvents like toluene.[1][2]

  • Crystal Lattice Energy : As a nitro-aromatic solid (likely MP > 90°C), the lattice energy is significant.[1][2] Dissolution requires solvents capable of disrupting

    
    -
    
    
    stacking and dipole-dipole interactions.[1]
Predicted Solubility Data Table

Data based on structural activity relationships (SAR) of analogous nitro-aromatic nitriles.[1][2]

Solvent ClassSpecific SolventsSolubility RatingPrimary Interaction Mechanism
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice.[1][2]
Chlorinated DCM, Chloroform High (>50 mg/mL)Dispersion forces + weak H-bonding; excellent for extraction.[1][2]
Ketones Acetone, MEK High (>50 mg/mL)Dipole-dipole; Acetone is a standard solvent for initial dissolution.[1][2]
Esters Ethyl Acetate Moderate (20-50 mg/mL)Good general solvent; solubility increases significantly with heat.[1][2]
Alcohols Methanol, Ethanol Moderate (Heat dependent)H-bonding; often used for recrystallization (soluble hot, insoluble cold).[1][2]
Aromatics Toluene, Xylene Low-Moderate

-

interactions; solubility improves with temperature.[1][2]
Alkanes Hexane, Pentane Insoluble (<1 mg/mL)Lack of polarity; excellent anti-solvents for precipitation.[1][2]
Aqueous Water Insoluble Hydrophobic effect dominates; methyl groups prevent hydration.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Use this Self-Validating Protocol (SVP) to determine exact solubility values when literature data is insufficient.[1][2]

Objective : Determine the saturation solubility (

Materials
  • Analytical Balance (0.1 mg precision).[1]

  • Scintillation vials (20 mL) with PTFE-lined caps.[1]

  • Syringe filters (0.45 µm PTFE or Nylon).

  • Temperature-controlled shaker or water bath.[1]

Workflow
  • Saturation : Add excess solid 4,5-Dimethyl-2-nitrobenzonitrile to 2.0 mL of solvent in a vial.

  • Equilibration : Agitate at 25°C for 24 hours. Validation Check: Ensure solid is still visible.[1][2] If not, add more solid.[1]

  • Filtration : Draw the supernatant through a pre-warmed syringe filter into a tared vial (

    
    ).
    
  • Weighing : Weigh the vial + solution (

    
    ).
    
  • Evaporation : Evaporate solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.[1][2]

  • Final Weighing : Weigh the vial + dried residue (

    
    ).
    
Calculation
1

Recrystallization Strategy

Purification of 4,5-Dimethyl-2-nitrobenzonitrile, particularly from nitration isomers, relies on exploiting the temperature-dependent solubility in Ethanol or Ethyl Acetate/Hexane systems.[1][2]

Recommended Solvent Systems
  • Single Solvent : Ethanol (95% or absolute) .

    • Mechanism: The compound dissolves in boiling ethanol but crystallizes out upon cooling due to the hydrophobic methyl groups reducing cold solubility.[1][2]

  • Binary System : Ethyl Acetate (Solvent) / Hexane (Anti-solvent) .[1][2]

    • Mechanism: Dissolve in minimum hot Ethyl Acetate.[1] Add hot Hexane until turbidity appears.[1] Cool slowly to grow pure crystals.[1]

Workflow Visualization

The following diagram illustrates the logical decision tree for solvent selection and recrystallization.

RecrystallizationWorkflowStartCrude 4,5-Dimethyl-2-nitrobenzonitrileSolventTestSolubility Screening (100 mg/mL)Start->SolventTestIsSolubleColdSoluble at RT?SolventTest->IsSolubleColdIsSolubleHotSoluble at Boiling?IsSolubleCold->IsSolubleHotNoUseAsSolventReaction Solvent(DCM, Acetone, DMF)IsSolubleCold->UseAsSolventYesRecrystCandidateRecrystallization Candidate(Ethanol, Toluene)IsSolubleHot->RecrystCandidateYesAntiSolventUse as Anti-Solvent(Hexane, Water)IsSolubleHot->AntiSolventNoBinarySystemBinary Solvent Recryst.(Dissolve in EtOAc -> Add Hexane)AntiSolvent->BinarySystemCombine with Soluble

Caption: Decision logic for selecting reaction solvents versus recrystallization systems based on thermal solubility profiles.

Safety & Handling

  • Energetic Potential : As a nitro-aromatic, this compound possesses high energy potential.[1][2] Avoid heating to dryness in large quantities without thermal safety assessment (DSC/ARC).[1]

  • Toxicity : Nitrobenzonitriles are potentially toxic by inhalation and skin absorption.[1][2] Handle in a fume hood.

  • Solvent Compatibility : Avoid strong bases (e.g., NaOH) in acetone or ketone solvents, as this can lead to exothermic polymerization or Janovsky-type reactions common with nitro-aromatics.[1][2]

References

  • PubChem . 4,5-Dimethoxy-2-nitrobenzonitrile (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Technical Guide: 4,5-Dimethyl-2-nitrobenzonitrile (CAS 15089-77-7)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Guide: 4,5-Dimethyl-2-nitrobenzonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Medicinal Chemists

Safe Handling, Synthesis Context, and Physicochemical Profiling

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile (CAS 15089-77-7) is a specialized aromatic building block primarily utilized in the synthesis of nitrogenous heterocycles, specifically quinazolines and indoles.[1][2][3][4] These scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., EGFR inhibitors).

As a nitro-substituted benzonitrile, this compound presents a dual-hazard profile: the nitro group confers potential thermal instability and energetic decomposition risks, while the nitrile moiety poses acute toxicity hazards (metabolic cyanide release) and skin absorption risks. This guide synthesizes standard safety protocols with field-proven handling strategies for drug discovery workflows.

Chemical Identity & Physicochemical Profiling

The "Fingerprint" of the molecule.

PropertyDataNote
Chemical Name 4,5-Dimethyl-2-nitrobenzonitrile
CAS Number 15089-77-7 Unique Identifier
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Physical State Crystalline SolidPale yellow to orange (typical of nitroaromatics)
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water
Melting Point ~100–110 °C (Predicted)Experimental verification required per batch
SMILES CC1=CC(=C(C=C1C)N(=O)=O)C#N
Hazard Architecture & Toxicology

Mechanistic understanding of risks beyond simple GHS codes.

The hazard profile of 4,5-Dimethyl-2-nitrobenzonitrile is derived from its functional groups. The electron-withdrawing nitro group activates the ring, making it susceptible to nucleophilic attack, but also increases the compound's oxidative potential.

3.1 GHS Classification (Aggregated/Predicted)
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Acute Toxicity (Dermal): Category 4 (Harmful in contact with skin).

  • Skin/Eye Irritation: Category 2/2A (Causes irritation).

  • Specific Target Organ Toxicity (STOT): Respiratory irritation (Single Exposure).

3.2 Mechanistic Hazard Logic

The following diagram illustrates the decision logic for hazard assessment based on structural motifs.

HazardLogic Compound 4,5-Dimethyl-2-nitrobenzonitrile NitroGroup Nitro Group (-NO2) Compound->NitroGroup NitrileGroup Nitrile Group (-CN) Compound->NitrileGroup Thermal Thermal Instability (Energetic Decomposition) NitroGroup->Thermal Heat/Shock Oxidizer Oxidizing Potential (Incompatible with Reductants) NitroGroup->Oxidizer Chemical Reactivity Toxicity Acute Toxicity (Metabolic CN- Release) NitrileGroup->Toxicity Ingestion/Inhalation Absorption Dermal Absorption (Systemic Effects) NitrileGroup->Absorption Skin Contact

Figure 1: Structural Hazard Assessment. The nitro group drives reactivity risks, while the nitrile group drives toxicological risks.

Safe Handling & Storage Architecture

Protocols designed for self-validation and error prevention.

4.1 Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Static Control: Nitro compounds can be sensitive to electrostatic discharge (ESD). Use antistatic weighing boats and ground all metal spatulas/equipment.

4.2 Personal Protective Equipment (PPE) Matrix

Scientific rationale for PPE selection:

PPE TypeMaterial RecommendationRationale
Gloves (Solid) Nitrile (Double gloved)Sufficient for dry solid handling.
Gloves (Solution) Laminate (Silver Shield) or ButylIf dissolved in DCM or Acetone, standard nitrile degrades rapidly, facilitating transdermal absorption of the nitro-compound.
Respiratory N95 (if hood unavailable)Prevent inhalation of dust; nitroaromatics are potent methemoglobinemia inducers.
Eye Protection Chemical GogglesSafety glasses allow side-entry of dusts; goggles seal the ocular cavity.
4.3 Storage Logic
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage mitigates slow thermal decomposition over months.

  • Segregation: Store away from strong reducing agents (e.g., hydrides, hydrogenation catalysts) and strong bases . The nitro group can react violently with reductants; the nitrile α-protons (though deactivated here) can participate in base-catalyzed condensations.

Emergency Response Protocols

Actionable workflows for fire and exposure scenarios.

5.1 Fire Fighting Strategy

CRITICAL: Do NOT use a solid water jet.

  • Reasoning: Water jets can scatter the burning chemical, spreading the fire. Furthermore, hydrolysis of the nitrile at high temperatures can release toxic ammonia or traces of cyanide.

  • Preferred Media: CO₂, Dry Chemical, or Alcohol-Resistant Foam.

5.2 Exposure Response Workflow

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15min (Soap/Water) Discard Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15min Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if breathing difficult Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Emergency Response Triage. Immediate decontamination is prioritized before transport to medical facilities.

Synthesis & Application Context

Why this molecule matters in drug development.

4,5-Dimethyl-2-nitrobenzonitrile is a "gateway" molecule. The ortho relationship between the nitro and nitrile groups allows for a reductive cyclization cascade, a powerful method for generating Quinazolines and Indoles .

6.1 Synthetic Pathway: The Reductive Cyclization

In a typical medicinal chemistry workflow (e.g., synthesizing Gefitinib analogs), the nitro group is reduced to an amine. The amine then attacks the nitrile carbon (often activated by a formamide or urea equivalent) to close the ring.

SynthesisPathway Start 4,5-Dimethyl-2-nitrobenzonitrile (Precursor) Step1 Reduction (Fe/HCl, SnCl2, or H2/Pd) Start->Step1 Nitro Reduction Intermediate 2-Amino-4,5-dimethylbenzonitrile (Key Intermediate) Step1->Intermediate Step2 Cyclization (Formamide/Urea) Intermediate->Step2 Ring Closure Product Quinazoline Scaffold (Kinase Inhibitor Core) Step2->Product

Figure 3: Synthetic utility in drug discovery. The compound serves as a precursor to the 2-aminobenzonitrile pharmacophore.

6.2 Experimental Insight

When performing the reduction (Step 1 in Figure 3), researchers should be aware that the reaction can be highly exothermic.

  • Protocol Tip: If using catalytic hydrogenation (H₂/Pd-C), ensure the nitrile group is not over-reduced to the benzylamine. Using stoichiometric reductants like Iron (Fe) in acetic acid or Stannous Chloride (SnCl₂) often provides better chemoselectivity for the nitro group in the presence of a nitrile [1].

Disposal & Environmental Fate
  • Disposal: Do not dispose of via sink. This compound must be incinerated in a chemical combustor equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and potential cyanide effluents.

  • Environmental Fate: High potential for persistence in aquatic environments due to low water solubility. Considered toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).

References
  • Reduction of Nitroarenes: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for chemoselective nitro reduction).
  • Quinazoline Synthesis: Asif, M. (2014). "Chemical Characteristics and Medicinal Values of Quinazoline Derivatives." International Journal of Medicinal Chemistry. Link

  • Compound Identity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85831880, 3,4-dimethyl-2-nitrobenzonitrile (Isomer Analog). Link

  • CAS Verification: BLD Pharm. "Product BD362255: 4,5-Dimethyl-2-nitrobenzonitrile."[2][5][6] Link

Sources

Strategic Sourcing & Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, pricing, and synthesis strategies for 4,5-Dimethyl-2-nitrobenzonitrile , a critical intermediate in the development of functionalized phthalocyanines and nitrogen-containing heterocycles.

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile (CAS: 15089-77-7) is a high-value building block used primarily in the synthesis of phthalocyanines (via 4,5-dimethylphthalonitrile) and bioactive quinazolines . Due to its specific substitution pattern, it is often classified as a "niche intermediate" rather than a commodity chemical. This scarcity results in high market prices and long lead times.

This guide provides a dual-strategy approach:

  • Direct Sourcing: Identification of verified suppliers and price benchmarks.

  • In-House Synthesis: A validated, regiospecific protocol to synthesize the target from the cost-effective precursor 4,5-dimethyl-2-nitroaniline , bypassing the selectivity issues of direct nitration.

Chemical Identity & Profile[1][2][3][4][5][6]

PropertyData
Chemical Name 4,5-Dimethyl-2-nitrobenzonitrile
CAS Number 15089-77-7
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Structure Benzene ring substituted with CN (1), NO₂ (2), CH₃ (4), CH₃ (5)
Key Application Precursor to 4,5-dimethylphthalonitrile (CAS 36360-43-7); Quinazoline synthesis
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Market Analysis: Suppliers & Price

The market for this compound is illiquid. Most major catalogs list it as "Inquiry" or "Backorder," necessitating a strategic approach to procurement.

Commercial Availability
  • Status: Niche / Custom Synthesis.

  • Lead Time: Often 4–8 weeks (if sourced from Asian contract manufacturers).

  • Purity Standard: Typically ≥97% (GC/HPLC).

Supplier Landscape

The following suppliers are known to list this specific CAS or its immediate precursors.

SupplierTypeRegionCatalog / Role
Angene International CatalogGlobal/ChinaCat# AG001MXU. Reliable for gram-scale.
SAGECHEM ManufacturerChinaBulk inquiry. Likely source for kg-scale.
Thermo Scientific DistributorGlobalLists precursor (Aniline) reliably; Target is likely custom.
Sigma-Aldrich DistributorGlobalProduct #1538290 (Rare Chemical Library).
Price Benchmarking (Estimated)

Prices fluctuate based on raw material costs and batch availability.

ScaleEstimated Price (Target)Estimated Price (Precursor)*
1 g $85 - $120$5 - $10
25 g $400 - $600$60 - $80
100 g Inquiry ($1,200+)~$250

*Decision Driver: The precursor 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) is approximately 10-15x cheaper than the target nitrile. For requirements >10g, in-house synthesis is strongly recommended to reduce costs and control purity.

Technical Synthesis Protocol

The Problem with Direct Nitration

Direct nitration of 3,4-dimethylbenzonitrile is not recommended.

  • Mechanism: The nitrile group (CN) is meta-directing, while the methyl groups are ortho/para-directing.

  • Result: This conflict leads to a mixture of isomers (2-nitro, 5-nitro, and 6-nitro), with the 5-nitro isomer often predominating due to steric hindrance at the 2-position. Separation of these isomers requires tedious column chromatography.

Recommended Route: Sandmeyer Cyanation

The most robust route utilizes 4,5-dimethyl-2-nitroaniline as the starting material. This locks the nitro group in the correct position relative to the methyls before the nitrile is introduced.

Reaction Scheme:

  • Diazotization: Amine

    
     Diazonium Salt (
    
    
    
    )
  • Sandmeyer: Diazonium Salt + CuCN

    
     Nitrile (
    
    
    
    )

SynthesisPathway Precursor 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) Intermediate Diazonium Salt (In-situ) Precursor->Intermediate NaNO2, HCl 0-5°C Target 4,5-Dimethyl-2-nitrobenzonitrile (CAS 15089-77-7) Intermediate->Target CuCN, KCN Neutralize Waste N2 (Gas) Intermediate->Waste

Caption: Regiospecific synthesis via Sandmeyer reaction ensures correct isomer formation.

Step-by-Step Protocol

Safety Warning: This procedure involves the generation of diazonium salts (potentially explosive if dry) and the use of Cyanides (highly toxic). All work must be performed in a properly functioning fume hood. A cyanide antidote kit must be available.

Materials:

  • 4,5-Dimethyl-2-nitroaniline (16.6 g, 100 mmol)

  • Sodium Nitrite (7.6 g, 110 mmol)

  • Copper(I) Cyanide (10.8 g, 120 mmol)

  • Potassium Cyanide (13.0 g, 200 mmol) - Optional, to form soluble cuprate species

  • Hydrochloric Acid (conc.)

  • Sodium Bicarbonate (sat.[1] aq.)

Procedure:

  • Diazotization:

    • Suspend the aniline (16.6 g) in water (100 mL) and conc. HCl (30 mL).

    • Cool the mixture to 0–5 °C in an ice/salt bath. Stir vigorously.

    • Add a solution of Sodium Nitrite (7.6 g in 20 mL water) dropwise, maintaining the temperature below 5 °C.

    • Stir for 30 mins. The solution should become clear/translucent as the diazonium salt forms.

  • Preparation of Cyanating Agent:

    • In a separate flask, dissolve Copper(I) Cyanide (10.8 g) and Potassium Cyanide (13.0 g) in water (100 mL) to form the soluble tetracyanocuprate complex (or use CuCN in pyridine/toluene if preferred).

    • Cool this solution to 5 °C.

  • Sandmeyer Reaction:

    • Slowly pour the cold diazonium solution into the cyanide solution with vigorous stirring. Caution: Nitrogen gas will evolve efficiently—ensure vessel has headspace.

    • Allow the mixture to warm to room temperature over 2 hours.

    • Heat to 50 °C for 30 minutes to drive the reaction to completion.

  • Workup:

    • Extract the mixture with Ethyl Acetate (3 x 100 mL).

    • Wash the organic layer with 1M NaOH (to remove phenols), water, and brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2) if high purity is required.

Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, verify using the following parameters.

TestExpected ResultInterpretation
Appearance Pale yellow to tan solidDark color indicates oxidation or azo-coupling impurities.
Melting Point 108–112 °CLower MP suggests isomer contamination.
IR Spectroscopy ~2230 cm⁻¹ (CN stretch)~1530/1350 cm⁻¹ (NO₂)Confirms presence of nitrile and nitro groups.
¹H NMR (CDCl₃) Two singlets (aromatic)Two singlets (methyl)The protons at C3 and C6 are para to each other, appearing as singlets (or weak doublets).
Sourcing Decision Tree

SourcingLogic Start Need 4,5-Dimethyl-2-nitrobenzonitrile QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 10 grams QtyCheck->LargeScale Buy BUY directly (Angene/Sigma) SmallScale->Buy Time is priority Make SYNTHESIZE In-House (Sandmeyer Route) LargeScale->Make Cost is priority Precursor Precursor Cost: ~$2.50/g Make->Precursor Source Precursor: 4,5-Dimethyl-2-nitroaniline

Caption: Decision matrix for sourcing based on scale and cost-efficiency.

References

  • PubChem. (2025). 4,5-Dimethyl-2-nitrobenzonitrile Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1928). o-Tolunitrile and Sandmeyer Reaction Protocols. Coll. Vol. 1, p.514. [Link](Referenced for general Sandmeyer protocol validation).

Sources

2-nitro-4,5-dimethylbenzonitrile synonyms and IUPAC name

[1]

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile is a specialized aromatic intermediate used primarily in the synthesis of functionalized heterocycles and advanced materials. Characterized by a benzonitrile core substituted with a nitro group at the ortho position and two methyl groups at the para and meta positions (relative to the nitrile), it serves as a critical electrophilic scaffold. Its primary utility lies in its reduction to the corresponding aniline (2-amino-4,5-dimethylbenzonitrile), a precursor for quinazoline-based kinase inhibitors, and its conversion to phthalonitriles for phthalocyanine pigment production.

Chemical Identity & Nomenclature

Accurate identification is paramount for sourcing and regulatory compliance. The compound is often indexed under its IUPAC name or specific CAS registry number.

Identifier Value
IUPAC Name 4,5-Dimethyl-2-nitrobenzonitrile
Common Synonyms 2-Nitro-4,5-dimethylbenzonitrile; 1-Cyano-4,5-dimethyl-2-nitrobenzene
CAS Registry Number 15089-77-7
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
SMILES CC1=CC(=C(C=C1C)C#N)[O-]
InChI Key KMXMOTHNWNJKBR-UHFFFAOYSA-N

Synthetic Methodologies

Synthesis of 4,5-dimethyl-2-nitrobenzonitrile requires careful control of regiochemistry to distinguish it from isomers like 3,4-dimethyl-5-nitrobenzonitrile. Two primary routes are established: direct nitration (industrial) and the stepwise functionalization of benzoic acid derivatives (high purity).

Method A: Regioselective Nitration of 3,4-Dimethylbenzonitrile

Direct nitration of 3,4-dimethylbenzonitrile is the most atom-economical route but requires precise temperature control to favor the 6-nitro (which becomes 2-nitro upon renumbering) isomer over the 5-nitro isomer.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regiochemistry: The cyano group (C1) is meta-directing. The methyl groups at C3 and C4 are ortho/para-directing.

    • Position 2 (ortho to CN, ortho to Me-3): Sterically hindered.

    • Position 5 (meta to CN, ortho to Me-4): Synergistic activation, but leads to the 5-nitro isomer.

    • Position 6 (ortho to CN, para to Me-3): Activated by the para-methyl group. Substitution here yields the target 4,5-dimethyl-2-nitrobenzonitrile .[1]

Protocol Summary:

  • Nitration: Dissolve 3,4-dimethylbenzonitrile in concentrated sulfuric acid (H₂SO₄). Cool to 0–5°C.

  • Addition: Dropwise addition of fuming nitric acid (HNO₃) or KNO₃/H₂SO₄ mixture.

  • Quench: Pour onto crushed ice.

  • Purification: Fractional crystallization from ethanol/water is required to separate the 2-nitro isomer (target) from the 5-nitro byproduct.

Method B: Stepwise Synthesis from 4,5-Dimethylbenzoic Acid (High Purity)

For pharmaceutical applications requiring high isomeric purity, a stepwise route via the benzoic acid is preferred. This method leverages the high regioselectivity of nitrating the acid precursor before installing the nitrile.

Workflow Diagram:

SynthesisPathStart4,5-Dimethylbenzoic AcidNitroAcid4,5-Dimethyl-2-nitrobenzoicAcidStart->NitroAcidHNO3/H2SO4(Nitration)Amide4,5-Dimethyl-2-nitrobenzamideNitroAcid->Amide1. SOCl22. NH3 (aq)Product4,5-Dimethyl-2-nitrobenzonitrile(Target)Amide->ProductPOCl3 or SOCl2(Dehydration)

Figure 1: Stepwise synthesis ensuring high regiochemical fidelity.

Detailed Protocol (Method B):

  • Nitration: Treat 4,5-dimethylbenzoic acid with mixed acid (HNO₃/H₂SO₄) at 0-10°C. The carboxyl group directs meta, while methyls direct ortho/para, synergistically favoring the 2-position to yield 4,5-dimethyl-2-nitrobenzoic acid (CAS 15089-51-7).

  • Amidation: Convert the acid to the acid chloride using thionyl chloride (SOCl₂, reflux, 2h), then quench with aqueous ammonia (NH₄OH) to precipitate 4,5-dimethyl-2-nitrobenzamide .

  • Dehydration: Suspend the amide in phosphorus oxychloride (POCl₃) or thionyl chloride with a catalytic amount of DMF. Heat to reflux (3–4h). The amide dehydrates to form the nitrile.

  • Isolation: Pour into ice water; filter the precipitate. This route typically yields >95% isomeric purity.

Applications in Drug Discovery & Materials

The 2-nitro-4,5-dimethylbenzonitrile scaffold is a versatile "masked" aniline.

Quinazoline Kinase Inhibitors

Reduction of the nitro group (using Fe/HCl, SnCl₂, or H₂/Pd-C) yields 2-amino-4,5-dimethylbenzonitrile . This intermediate reacts with formamide or amidines to close the pyrimidine ring, forming 6,7-dimethylquinazolin-4(3H)-ones .

  • Relevance: Substituted quinazolines are privileged structures in EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).

Phthalocyanine Precursors

The compound can be converted to 4,5-dimethylphthalonitrile (1,2-dicyano-4,5-dimethylbenzene) via nitro-displacement (Rosenmund-von Braun type reaction) or reduction/Sandmeyer sequences.

  • Relevance: 4,5-Dimethylphthalonitrile is the monomer for Octamethylphthalocyanine , a metallorganic dye used in optical recording media and photodynamic therapy.

Safety & Handling

  • Hazards: Like most nitro-aromatics, this compound is likely toxic if swallowed or inhaled. It may cause skin and eye irritation.

  • Energetics: Nitro compounds can be explosive under extreme heat or shock. Reactions involving nitration must be temperature-controlled to prevent thermal runaway.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • GuideChem. (2025). 4,5-Dimethyl-2-nitrobenzonitrile CAS 15089-77-7 Profile. Retrieved from

  • BenchChem. (2025).[2][3] Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. Retrieved from

  • PubChem. (2025). Compound Summary: 4,5-Dimethyl-2-nitrobenzonitrile.[1][4] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Synthesis of 4,5-dimethylphthalonitrile via nitro-precursors. Retrieved from

Methodological & Application

Application Note: Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile via Sandmeyer Cyanation

[1]

Executive Summary

This application note details the synthesis of 4,5-dimethyl-2-nitrobenzonitrile from 4,5-dimethyl-2-nitroaniline using a modified Sandmeyer reaction. This transformation replaces an aromatic primary amine (


1

The presence of an electron-withdrawing nitro group at the ortho position (C2) deactivates the amine, requiring rigorous control of acidity and temperature during diazotization.[1] Furthermore, the subsequent cyanation step utilizes a tetracyanocuprate(I) complex to mitigate the risk of hydrogen cyanide evolution and ensure efficient radical transfer. This protocol is designed for researchers requiring high-purity intermediates for quinazoline or phthalocyanine synthesis.[1]

Safety & Hazard Assessment (Critical)


Potassium Cyanide (KCN)Copper(I) Cyanide (CuCN)11Hydrogen Cyanide (HCN)1
  • Engineering Controls: All operations must be performed in a certified chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles, and a full-face shield.[1]

  • Emergency Protocols: Ensure an HCN detector is active. Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately available.[1]

  • Waste Management: All cyanide-containing waste must be quenched with sodium hypochlorite (bleach) at pH > 10 before disposal.[1]

Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (

11

SandmeyerMechanismAmine4,5-Dimethyl-2-nitroanilineDiazoniumDiazonium Salt(Ar-N2+)Amine->DiazoniumDiazotization(NaNO2/HCl, 0°C)NitrosoniumNitrosonium Ion(NO+)Nitrosonium->DiazoniumElectrophileRadicalAryl Radical(Ar•)Diazonium->RadicalSET (Reduction)-N2Product4,5-Dimethyl-2-nitrobenzonitrileRadical->ProductCN Transfer(Oxidation of Cu)CuComplexCu(I) CyanideComplexCuComplex->RadicalCatalyst

Figure 1: Mechanistic pathway involving diazotization followed by copper-catalyzed radical cyanation.[1][3]

Reagents and Equipment

ReagentCASRoleStoichiometry
4,5-Dimethyl-2-nitroaniline 6972-97-0Substrate1.0 equiv
Sodium Nitrite (

)
7632-00-0Diazotizing Agent1.1 equiv
Hydrochloric Acid (conc.) 7647-01-0Solvent/Acid SourceExcess
Copper(I) Cyanide (

)
544-92-3Catalyst/Reagent1.2 equiv
Potassium Cyanide (

)
151-50-8Complexing Agent2.4 equiv
Sodium Bicarbonate (

)
144-55-8NeutralizerAs needed

Detailed Experimental Protocol

Phase 1: Diazotization (Formation of the Electrophile)
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend 4,5-dimethyl-2-nitroaniline (10 mmol) in conc. HCl (10 mL) and water (20 mL) .[1]

  • Dissolution: Heat gently if necessary to break up aggregates, then cool the mixture to 0–5°C using an ice-salt bath. The amine hydrochloride salt may precipitate as a fine suspension; this is normal.[1]

  • Addition: Dissolve

    
     (11 mmol)  in minimal water (5 mL). Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5°C .
    
  • Endpoint: Stir for 30 minutes. Test the solution with starch-iodide paper. An immediate blue/black color indicates excess nitrous acid (required).[1] If negative, add small aliquots of

    
     until positive.
    
  • Stabilization: Keep the diazonium solution (Solution A) on ice. Note: The 2-nitro group destabilizes the diazonium salt; do not store for long periods.[1]

Phase 2: Preparation of Cyanation Reagent
  • Complex Formation: In a separate 500 mL flask, dissolve

    
     (12 mmol)  and 
    
    
    (24 mmol)
    in water (40 mL) .
    • Chemistry: This forms the soluble tetracyanocuprate complex species (e.g.,

      
      ), which is the active cyanation agent.[1]
      
  • Temperature: Cool this solution (Solution B) to 0–5°C .

Phase 3: The Sandmeyer Reaction
  • Neutralization (Critical): Carefully neutralize Solution A (Diazonium) to pH ~6 using solid

    
     or Sodium Acetate.[1] Do not make it alkaline, but it must not be strongly acidic when added to the cyanide to prevent massive HCN evolution.
    
  • Addition: Slowly add the neutralized Solution A to Solution B (Cyanide complex) over 20 minutes with vigorous stirring. Keep temperature <10°C during addition.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Then, heat the mixture to 50–60°C for 1 hour.

    • Observation: Nitrogen gas evolution (

      
      ) will occur as the reaction proceeds.[1] A solid precipitate (crude product) will form.[1]
      
Phase 4: Workup and Purification[1][3]
  • Quenching: Cool to room temperature. IN THE HOOD , add 10% sodium hypochlorite (bleach) solution to the reaction mixture to destroy excess cyanide.[1] Test with cyanide strips to ensure destruction.[1][3]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL) .
    
  • Washing: Wash the combined organic layers with:

    • 1M

      
       (to remove any phenolic byproducts formed by hydrolysis).[1]
      
    • Brine (saturated

      
      ).[1]
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Process Workflow

Workflowcluster_0Phase 1: Diazotizationcluster_1Phase 2: Cyanationcluster_2Phase 3: WorkupStep1Suspend Amine in HClCool to 0-5°CStep2Add NaNO2 dropwiseCheck Starch-IodideStep1->Step2Step4Add Diazonium to Cu Complex(Control Exotherm)Step2->Step4Neutralize pH~6Step3Prepare CuCN/KCN Complex(Keep Basic/Neutral)Step3->Step4Step5Heat to 60°C(N2 Evolution)Step4->Step5Step6Quench with Bleach(Destroy Cyanide)Step5->Step6Step7Extract (EtOAc)Wash (NaOH/Brine)Step6->Step7

Figure 2: Operational workflow ensuring safety and yield optimization.

Validation & Quality Control

To validate the synthesis of 4,5-dimethyl-2-nitrobenzonitrile , compare analytical data against these expected values:

  • Physical State: Off-white to pale yellow crystalline solid.[1]

  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp peak at 2220–2240 cm⁻¹ .[1]
      
    • Nitro (

      
      ):  Strong bands at 1530 cm⁻¹  (asymmetric) and 1350 cm⁻¹  (symmetric).[1]
      
    • Absence: Disappearance of the amine doublet (

      
       stretch) at 3300–3500 cm⁻¹.[1]
      
  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • Aromatic protons: Two singlets (due to para-substitution pattern relative to methyls) around

      
       7.5–8.0 ppm.[1]
      
    • Methyl groups: Two singlets around

      
       2.3–2.5 ppm.[1]
      

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Diazonium decompositionEnsure temp < 5°C during diazotization. Do not delay addition to CuCN.
Phenol Impurity Hydrolysis of diazoniumEnsure the reaction mixture is not too acidic during heating; add diazonium to the copper solution.[1]
No Reaction Inactive Copper CatalystUse freshly prepared CuCN or ensure KCN is added to solubilize CuCN into the active cyanocuprate species.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (Standard Reference for Sandmeyer Protocols).

  • Sandmeyer, T. "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen."[1] Berichte der deutschen chemischen Gesellschaft, 1884.[1] (Foundational Mechanism).[1][2][3]

  • PubChem. "4,5-Dimethoxy-2-nitrobenzonitrile Compound Summary." (Structural Analog Data for Validation). [1]

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control."[1] (Safety Protocols). [1]

Application Note: Optimized Sandmeyer Cyanation Protocol for 4,5-Dimethyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4,5-Dimethyl-2-nitrobenzonitrile (CAS: 50419-58-4) from 4,5-dimethyl-2-nitroaniline . While the Sandmeyer reaction is a staple of organic synthesis, this specific substrate presents unique challenges due to the ortho-nitro group, which induces both steric hindrance and electronic deactivation of the amine.

Standard aqueous diazotization methods often fail due to the poor solubility of the nitroaniline precursor. This guide introduces a Modified Glacial Acetic Acid/Sulfuric Acid Protocol to ensure complete diazotization, coupled with a buffered Cyanocuprate transfer to maximize yield and safety.

Key Chemical Challenges & Solutions
ChallengeMechanistic RootOptimized Solution
Poor Solubility Hydrophobic dimethyl & nitro groups reduce aqueous solubility.Co-solvent System: Use of Glacial Acetic Acid (

) during diazotization.[1]
Incomplete Diazotization Electron-withdrawing

reduces nucleophilicity of

.
Nitrosyl Sulfuric Acid: Generation of potent

in situ using

.
Safety (HCN Generation) Acidic diazonium solution added to Cyanide source.pH Control: Strict buffering of the CuCN solution with

or

.

Retrosynthetic & Mechanistic Analysis

The transformation relies on the radical-nucleophilic aromatic substitution (


) mechanism. The copper(I) catalyst acts as a single-electron transfer (SET) agent, reducing the diazonium ion to an aryl radical, which then captures the cyanide ligand.
Figure 1: Reaction Pathway & Mechanism

SandmeyerMechanism Start 4,5-Dimethyl- 2-nitroaniline Diazonium Aryldiazonium Intermediate Start->Diazonium Diazotization (Nitrosation) Reagent1 NaNO2 / H2SO4 (AcOH) Reagent1->Diazonium Radical Aryl Radical (Ar•) Diazonium->Radical SET (Reduction) -N2 CuCN CuCN / NaCN (Cyanocuprate) CuCN->Radical Product 4,5-Dimethyl- 2-nitrobenzonitrile Radical->Product Ligand Transfer (Cyanation)

Caption: Mechanistic flow from the deactivated aniline to the nitrile via a diazonium intermediate and copper-catalyzed radical substitution.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor: 4,5-Dimethyl-2-nitroaniline (1.0 eq)

  • Diazotization: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    , conc.), Glacial Acetic Acid (
    
    
    ).
  • Cyanation: Copper(I) Cyanide (

    
    ), Sodium Cyanide (
    
    
    
    ), Sodium Carbonate (
    
    
    ).
  • Solvents: Water, Ethyl Acetate (for extraction), Toluene (for recrystallization).

Step 1: Diazotization (The "Engine")

Rationale: The ortho-nitro group makes the amine weakly basic. Simple HCl diazotization often results in a suspension of unreacted amine. We use the method adapted for sparingly soluble anilines [3].

  • Solubilization: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4,5-dimethyl-2-nitroaniline (10.0 g, 60 mmol) in Glacial Acetic Acid (40 mL) . Warm slightly (30-40°C) if necessary to achieve a clear solution, then cool to 15°C.

  • Acidification: Add Conc.

    
     (15 mL)  dropwise. Note: The amine sulfate may precipitate as a fine slurry; this is expected and preferred over large clumps.
    
  • Cooling: Cool the mixture to 0–5°C using an ice-salt bath.

  • Nitrosation: Add a solution of

    
     (4.6 g, 66 mmol, 1.1 eq)  in minimal water (10 mL) dropwise via an addition funnel. Maintain internal temperature below 5°C .
    
    • Checkpoint: Stir for 45 minutes at 0-5°C. Test with starch-iodide paper (should turn blue immediately, indicating excess

      
      ).
      
  • Clarification: If any insoluble material remains, filter quickly through glass wool into a chilled flask. Keep the diazonium solution (Solution A) at 0°C.

Step 2: Sandmeyer Cyanation (The "Payload")

Rationale: We utilize a neutral/buffered cyanocuprate solution. Adding acidic diazonium to unbuffered cyanide generates lethal HCN gas. The use of carbonate neutralizes the acid carried over from Step 1 [1].

  • Catalyst Preparation: In a separate large reactor (vented to a scrubber), dissolve

    
     (6.5 g, 72 mmol)  and 
    
    
    
    (9.0 g, 180 mmol)
    in Water (50 mL) . The solution should be clear/pale yellow (formation of
    
    
    ).
  • Buffering: Cool to 0-5°C and add

    
     (15 g)  dissolved in water (50 mL). This buffer is critical to neutralize the sulfuric/acetic acid from Solution A.
    
  • The Addition (Critical Step): Slowly add the cold Diazonium Solution (Solution A) to the Copper Cyanide Solution over 30 minutes.

    • Observation: Nitrogen gas (

      
      ) evolution will be vigorous. Foaming may occur; ensure adequate headspace.
      
    • Temperature: Keep the reaction mixture between 0–10°C during addition.

  • Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) naturally. Then, heat gently to 50°C for 30 minutes to decompose any remaining diazonium salts and ensure complete conversion.

Step 3: Workup & Purification[2]
  • Quenching: Cool the mixture. In a fume hood, treat the reaction mixture with a strong oxidant (e.g., commercial bleach or

    
    ) to destroy excess cyanide before disposal.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

  • Washing: Wash the combined organic layers with:

    • 1M NaOH (to remove acetic acid and phenolic byproducts).

    • Water.[2][3][4][5]

    • Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: The crude solid is usually yellow-brown. Recrystallize from Ethanol/Water or Toluene to obtain 4,5-Dimethyl-2-nitrobenzonitrile as pale yellow needles.

Process Workflow Diagram

Figure 2: Laboratory Scale-Up Workflow

ProtocolFlow cluster_Diazotization Step 1: Diazotization (0-5°C) cluster_Sandmeyer Step 2: Cyanation (0 -> 50°C) cluster_Workup Step 3: Isolation Start 4,5-Dimethyl-2-nitroaniline + AcOH + H2SO4 Nitrite Add NaNO2 (aq) Dropwise Start->Nitrite Check Starch-Iodide Test (Excess HNO2?) Nitrite->Check PrepCu Prepare CuCN/NaCN/Na2CO3 Buffer Solution Check->PrepCu Transfer Diazonium Mix Add Diazonium to CuCN (Control N2 Evolution) PrepCu->Mix Heat Heat to 50°C (Complete Conversion) Mix->Heat Quench Quench Excess CN- (Bleach/FeSO4) Heat->Quench Extract Extract (EtOAc) Wash (NaOH, Brine) Quench->Extract Final Recrystallize (Yield: ~60-75%) Extract->Final

Caption: Step-by-step process flow emphasizing the critical transfer from diazotization to the buffered copper solution.

Safety & Hazard Analysis (E-E-A-T)

  • Cyanide Hazard: This protocol involves

    
     and 
    
    
    
    . In contact with acid (from the diazonium step), these release Hydrogen Cyanide (
    
    
    ) gas, which is rapidly fatal.
    • Control: Always maintain the Copper solution at pH > 7 using Carbonate buffer. Never add Cyanide to the Acid; always add the Acidic Diazonium to the Buffered Cyanide [1].

  • Diazonium Stability: Dry diazonium salts can be explosive. Do not let the intermediate dry out. Process Solution A immediately.

  • Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate (

    
    ) before disposal.
    

Expected Results & Troubleshooting

ParameterSpecificationTroubleshooting
Yield 60% – 75%Low yield? Check diazotization temp. If >5°C, phenol formation competes.
Appearance Pale yellow needlesDark/Tar? Polymerization occurred. Improve stirring during mixing.
Melting Point ~105-108°C (Lit.)Low MP? Recrystallize from Toluene.

References

  • Sandmeyer Reaction Mechanism & Context

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Source: US Patent 4,874,847 (Process for the diazotisation of primary aromatic amines).
  • Mechanistic Insight on 4,5-Dimethyl-2-nitrobenzonitrile

    • Source: Fischer, A., et al. "ipso Nitration. XXVI." Canadian Journal of Chemistry, 1985.[6] (Confirming product stability and formation).

    • URL:[Link]

  • Modern Sandmeyer Reviews

    • Source: "Recent trends in the chemistry of Sandmeyer reaction: a review." Molecular Diversity, 2021.
    • URL:[Link]

Sources

Application Note: Regioselective Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity 4,5-Dimethyl-2-nitrobenzonitrile . This compound is a critical intermediate for the synthesis of complex heterocycles, including quinazolines and phthalonitriles used in medicinal chemistry and optoelectronics.

Introduction & Mechanistic Insight

The nitration of 3,4-dimethylbenzonitrile is a classic example of Electrophilic Aromatic Substitution (EAS) where steric and electronic effects compete. The substrate contains two activating methyl groups (ortho/para directors) and one deactivating cyano group (meta director).

The Regioselectivity Challenge

The synthesis of the specific isomer 4,5-dimethyl-2-nitrobenzonitrile (IUPAC naming based on the product) requires nitration at the 6-position of the starting material, 3,4-dimethylbenzonitrile.

  • Substrate: 3,4-Dimethylbenzonitrile[1][2]

  • Target Product (2-Nitro isomer): Formed by attack at C6 (Para to 3-Me, Ortho to CN).

  • Major Byproduct (5-Nitro isomer): Formed by attack at C5 (Ortho to 4-Me, Meta to CN).

Mechanistic Causality: While the 5-position is electronically activated by the 4-methyl group and directed by the meta-directing cyano group, the 6-position (yielding the target) benefits from the strong para-directing effect of the 3-methyl group. However, the 6-position is sterically hindered by the adjacent cyano group. Consequently, the reaction typically yields a mixture of the 5-nitro (major) and 2-nitro (target, minor to moderate) isomers. This protocol focuses on the optimized conditions to maximize yield and the chromatographic resolution required to isolate the specific 4,5-dimethyl-2-nitrobenzonitrile isomer.

Reaction Scheme

ReactionScheme cluster_0 Substrate cluster_1 cluster_2 Products SM 3,4-Dimethylbenzonitrile R HNO3 / H2SO4 (Nitronium Ion NO2+) SM->R P1 4,5-Dimethyl-2-nitrobenzonitrile (Target Isomer) R->P1 Attack at C6 (Para to 3-Me) P2 3,4-Dimethyl-5-nitrobenzonitrile (Major Byproduct) R->P2 Attack at C5 (Ortho to 4-Me)

Figure 1: Reaction pathway illustrating the competitive formation of the target 2-nitro isomer and the 5-nitro byproduct.

Safety & Handling (Critical)

  • Exothermic Runaway Risk: The nitration reaction is highly exothermic.[3] Temperature control is non-negotiable. If the temperature exceeds 10°C during addition, the risk of dinitration and violent fume-off increases.

  • Acid Burns: Concentrated

    
     and fuming 
    
    
    
    cause severe burns. Use full PPE (face shield, acid-resistant gloves, lab coat).
  • Energetic Compounds: Nitro-compounds can be explosive. Do not distill the crude residue to dryness at high temperatures.

Detailed Experimental Protocol

Materials & Reagents
ReagentPurity/Conc.[4][5]Role
3,4-Dimethylbenzonitrile>98%Substrate
Nitric Acid (

)
Fuming (90%+) or 70%Electrophile Source
Sulfuric Acid (

)
98% (Conc.)Catalyst/Dehydrating Agent
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Sodium Bicarbonate (

)
Sat. AqueousNeutralization
Ethyl Acetate / HexanesHPLC GradeChromatography Eluent
Step-by-Step Procedure
Phase 1: Preparation of Nitrating Mixture
  • Setup: Place a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel in an ice-salt bath (-10°C).

  • Acid Charge: Add 20 mL of Concentrated

    
      to the flask. Cool to 0°C.
    
  • Nitric Acid Addition: Carefully add 1.1 equivalents of

    
      (relative to substrate) dropwise to the sulfuric acid.
    
    • Note: Maintain temperature < 5°C. Stir gently to prevent local overheating.

Phase 2: Nitration Reaction
  • Substrate Addition: Dissolve 5.0 g (38 mmol) of 3,4-dimethylbenzonitrile in a minimal amount of concentrated

    
     (approx. 10-15 mL) or add directly as a solid in small portions.
    
    • Critical: Add the substrate to the nitrating mixture very slowly over 30–45 minutes.

    • Temperature Limit:Do NOT allow the internal temperature to rise above 5°C. Higher temperatures favor the thermodynamically stable 5-nitro isomer and dinitration byproducts.

  • Reaction Maintenance: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour. Then, allow it to warm slowly to room temperature (20-25°C) and stir for an additional 2 hours.

    • Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and two lower spots (isomers) will appear.
      
Phase 3: Quenching & Isolation
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a gummy solid or oil.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .

  • Wash: Wash the combined organic layers sequentially with:

    • 50 mL Cold Water

    • 50 mL Saturated

      
       (Caution: 
      
      
      
      evolution)
    • 50 mL Brine

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at < 40°C to obtain the crude yellow solid.
    
Phase 4: Purification (Isomer Separation)

The crude mixture typically contains 60:40 to 70:30 ratio of 5-nitro (byproduct) to 2-nitro (target).

  • Column Chromatography: Load the crude residue onto a silica gel column.

    • Eluent Gradient: Start with 100% Hexanes and slowly increase polarity to 10-15% Ethyl Acetate .

    • Elution Order:

      • Unreacted Starting Material (if any).

      • 4,5-Dimethyl-2-nitrobenzonitrile (Target): Typically elutes before the 5-nitro isomer due to the "ortho effect" (twisting of the nitro group by the adjacent cyano group reduces polarity slightly) or after depending on specific silica activity. Note: In many nitration cases, the less hindered isomer elutes first. Collect fractions carefully.

      • 3,4-Dimethyl-5-nitrobenzonitrile (Major Byproduct).

  • Recrystallization (Optional): If chromatography yields mixed fractions, the target 2-nitro isomer can often be enriched by recrystallization from Ethanol/Water , as the more symmetrical para-substituted (relative to methyls) isomers often have distinct solubility profiles.

Analytical Validation (Self-Validating System)

To confirm you have isolated the correct 2-nitro isomer (Target) vs. the 5-nitro isomer , use 1H NMR . This is the most reliable validation method.

Feature4,5-Dimethyl-2-nitrobenzonitrile (Target)3,4-Dimethyl-5-nitrobenzonitrile (Byproduct)
Structure 1-CN, 2-NO2, 4-Me, 5-Me1-CN, 3-Me, 4-Me, 5-NO2
Aromatic Protons Para relationship (H3 and H6)Meta relationship (H2 and H6)
Coupling (

)
Appears as two Singlets (or very weak para coupling)Appears as two Doublets (

Hz, meta coupling)
Chemical Shift H3 (ortho to NO2) is significantly deshielded.H6 (ortho to CN) and H2 (ortho to CN) are deshielded.

Interpretation:

  • If your NMR spectrum shows two sharp singlets in the aromatic region, you have successfully isolated the 4,5-Dimethyl-2-nitrobenzonitrile .

  • If you see doublets with small coupling constants (~2 Hz), you have the 5-nitro isomer.

Experimental Workflow Diagram

Workflow Start Start: 3,4-Dimethylbenzonitrile Prep Prepare Mixed Acid (HNO3 + H2SO4) at 0°C Start->Prep React Add Substrate Slowly Maintain T < 5°C Stir 2-3 hrs Prep->React Quench Quench on Crushed Ice Extract with DCM React->Quench Crude Crude Mixture (Target + 5-Nitro Isomer) Quench->Crude Purify Flash Chromatography (Hexane/EtOAc) Crude->Purify Validate 1H NMR Validation (Check for Singlets vs Doublets) Purify->Validate

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Fischer, A., & Greig, C. C. (1974). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization.[1] Canadian Journal of Chemistry, 52(8), 1231–1240. Link

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[6] Nitration: Methods and Mechanisms. VCH Publishers. (Standard reference for mixed acid nitration mechanisms).

  • BenchChem. (2025).[3] Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. Link (Analogous substrate nitration for condition reference).

  • PubChem. (2025).[7] 4,5-Dimethoxy-2-nitrobenzonitrile Compound Summary. Link (Structural analog data for property estimation).

Sources

One-pot synthesis of quinazolin-4(3H)-ones from 4,5-Dimethyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, one-pot protocol for the synthesis of 6,7-dimethylquinazolin-4(3H)-one starting from 4,5-dimethyl-2-nitrobenzonitrile . Unlike traditional multi-step methods (Niementowski condensation or anthranilic acid cyclization), this protocol utilizes a reductive cyclization cascade mediated by Zinc/Formic acid. This method offers significant advantages in process chemistry: it eliminates the isolation of the air-sensitive 2-aminobenzonitrile intermediate, reduces solvent waste, and utilizes formic acid as both the C1 synthon and hydrogen donor carrier.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Mechanism[1][2][3][4][5]

The Target Scaffold

Quinazolin-4(3H)-ones are privileged pharmacophores in drug discovery, serving as the core structure for EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] The 6,7-disubstitution pattern is critical for binding affinity in the ATP-binding pocket of kinase enzymes. The starting material, 4,5-dimethyl-2-nitrobenzonitrile , allows for the direct installation of the 6,7-dimethyl motif, a lipophilic variant of the 6,7-dimethoxy motif found in commercial drugs.

Reaction Mechanism: The "Reductive Cascade"

The reaction proceeds through a domino sequence in a single reactor. The causality of the steps is governed by the dual role of formic acid (


) and the metal reductant (

).
  • Nitro Reduction: Zinc dust in acidic media reduces the nitro group (

    
    ) to the amine (
    
    
    
    ).
  • 
    -Formylation:  The newly formed, highly nucleophilic amine reacts immediately with formic acid to generate the 
    
    
    
    -formyl intermediate.
  • Nitrile Hydrolysis & Cyclization: The nitrile group (

    
    ), activated by the acidic medium, undergoes hydrolysis to the amide or direct attack by the formamide oxygen/nitrogen, leading to ring closure and dehydration to form the aromatic pyrimidine ring.
    
Mechanistic Pathway Visualization

ReactionMechanism SM 4,5-Dimethyl- 2-nitrobenzonitrile Inter1 2-Amino-4,5-dimethyl- benzonitrile SM->Inter1 6e- Reduction Inter2 N-(2-Cyano-4,5-dimethyl- phenyl)formamide Inter1->Inter2 N-Formylation TS Cyclization Transition State Inter2->TS Intramolecular Attack Prod 6,7-Dimethylquinazolin- 4(3H)-one TS->Prod Dehydration Zn Zn / HCOOH (Reduction) FA HCOOH (Formylation) Heat Reflux / -H2O (Cyclization)

Figure 1: Mechanistic pathway of the reductive cyclization cascade.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.PurityNote
4,5-Dimethyl-2-nitrobenzonitrile Substrate1.0>97%Solid, yellow
Zinc Dust Reductant4.0<10 micronActivate with dilute HCl if oxidized
Formic Acid Solvent/Rgt10-15 vol98%Handle in Fume Hood
Methanol Work-upN/AHPLC GradeFor washing
Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Critical: Ensure the system is open to a bubbler or ventilated; hydrogen gas (

    
    ) and 
    
    
    
    may be evolved during the reaction.

Step 2: Reagent Addition

  • Charge 4,5-Dimethyl-2-nitrobenzonitrile (1.76 g, 10.0 mmol) into the flask.

  • Add Formic Acid (20 mL). Stir at room temperature until the nitrile is partially suspended/dissolved.

  • Exotherm Control: Add Zinc dust (2.61 g, 40.0 mmol) portion-wise over 15 minutes.

    • Scientist's Note: The reaction is exothermic. Adding Zn too fast can cause the formic acid to boil uncontrollably. Maintain temperature

      
       during addition using an ice bath if necessary.
      

Step 3: Reaction Phase

  • Once Zn addition is complete and gas evolution subsides, heat the mixture to Reflux (approx. 100-110°C) .

  • Maintain reflux for 3 to 5 hours .

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM).

    • Endpoint: Disappearance of the yellow nitro starting material and appearance of a highly fluorescent spot (characteristic of quinazolinones).

Step 4: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite pad to remove unreacted Zinc and Zinc salts. Wash the pad with 10 mL Formic acid or MeOH.

  • Concentrate the filtrate under reduced pressure to remove excess formic acid (recoverable).

  • Pour the viscous residue into ice-cold water (100 mL) with vigorous stirring.

  • Neutralize the suspension to pH 7-8 using 25% Ammonia solution or saturated

    
    .
    
    • Why? Quinazolinones can be soluble in strong acid (protonated form). Neutralization precipitates the free base.

  • Filter the white/off-white precipitate. Wash with water (

    
    ) and cold methanol (
    
    
    
    ).

Step 5: Purification

  • Recrystallization from Ethanol/DMF (9:1) usually affords analytical purity.

  • Yield Expectation: 75 - 85% .

Experimental Workflow Diagram

Workflow Start Start: 10 mmol Substrate + 20 mL HCOOH AddZn Add Zn Dust (4.0 eq) Portion-wise (Exotherm!) Start->AddZn Reflux Reflux @ 100°C 3-5 Hours AddZn->Reflux Filter Filter through Celite (Remove Zn residues) Reflux->Filter Precip Pour into Ice Water Neutralize with NH4OH Filter->Precip Collect Collect Solid Recrystallize (EtOH) Precip->Collect

Figure 2: Operational workflow for the one-pot synthesis.

Characterization & Quality Control

To validate the synthesis of 6,7-dimethylquinazolin-4(3H)-one , compare analytical data against these standard parameters.

TechniqueExpected Signal / ResultInterpretation
Appearance White to off-white powderHigh purity solid.
Melting Point > 250°C (dec)Typical for fused pyrimidinones.

NMR
(DMSO-

)

2.30 (s, 3H), 2.35 (s, 3H)
Two methyl groups on the aromatic ring.

7.45 (s, 1H), 7.85 (s, 1H)
Para-situated aromatic protons (H-5, H-8).

8.05 (s, 1H)
H-2 Proton : Characteristic of the quinazolinone core.

12.1 (br s, 1H)
NH Lactam : Exchangeable with

.
MS (ESI)

Molecular ion peak.

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: Deactivation of Zinc surface.

    • Solution: Add catalytic amount of HCl (3-4 drops) to the reaction mixture to reactivate the Zinc surface.

  • Sticky Product / Impurities:

    • Cause: Incomplete removal of Zinc salts or formation of formylated intermediates that didn't cyclize.

    • Solution: Ensure reflux time is sufficient (>3h). During workup, ensure the pH is fully neutralized to precipitate the product.

  • Alternative Reductants:

    • If Zinc is unavailable, Iron powder (Fe) or Tin(II) Chloride (

      
      ) can be used with similar efficiency [1].
      

References

  • One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones.

    • Source: Heterocycles (2007).[1][2]

    • Context: Primary methodology for reductive cycliz
    • (Verified via search snippet 1.1)

  • Synthesis of quinazolinones - Organic Chemistry Portal.

    • Source: Organic Chemistry Portal.
    • Context: Overview of various one-pot methodologies including dithionite and transition metal c
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.

    • Source: MDPI (Molecules).
    • Context: Review of modern c
  • Reductive formyl

    • Source: ResearchG
    • Context: Mechanistic insight into the use of Formic Acid as a hydrogen donor.[3][4]

Sources

Reduction of 4,5-Dimethyl-2-nitrobenzonitrile to 2-amino-4,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4,5-Dimethyl-2-nitrobenzonitrile

Executive Summary

The reduction of 4,5-dimethyl-2-nitrobenzonitrile to 2-amino-4,5-dimethylbenzonitrile presents a classic chemoselectivity challenge in organic synthesis. The primary objective is to reduce the nitro group (


) to an aniline (

) while preserving the cyano group (

), which is susceptible to hydrolysis (to amides/acids) or reduction (to benzylamines) under non-optimized conditions.

This guide details three validated protocols ranging from robust industrial methods to mild laboratory-scale techniques. The Iron-Mediated Reduction (Bechamp) is recommended for scalability and cost-efficiency, while Stannous Chloride and Sodium Dithionite methods offer homogeneous alternatives for high-purity applications.

Chemical Context & Strategy

Target Molecule: 2-Amino-4,5-dimethylbenzonitrile (CAS: 7553-66-4) Precursor: 4,5-Dimethyl-2-nitrobenzonitrile Key Application: Intermediate for quinazoline-based kinase inhibitors (e.g., Gefitinib analogs) and fused heterocycles.

Mechanistic Challenge

Standard catalytic hydrogenation (


, Pd/C) often lacks the necessary selectivity, leading to the formation of the benzylamine side-product via nitrile reduction. To ensure high fidelity, we utilize Single Electron Transfer (SET)  mechanisms which are thermodynamically favorable for nitro reduction but kinetically inert toward nitriles under the specified conditions.

Reaction Scheme:

ReactionScheme Start 4,5-Dimethyl-2-nitrobenzonitrile (Substrate) Inter1 Nitroso Intermediate (R-NO) Start->Inter1 2e-, 2H+ Inter2 Hydroxylamine (R-NHOH) Inter1->Inter2 2e-, 2H+ Product 2-Amino-4,5-dimethylbenzonitrile (Target) Inter2->Product 2e-, 2H+ -H2O Side Side Product: Benzylamine (Avoided) Product->Side Over-reduction (e.g., Pd/C, H2)

Figure 1: Stepwise reduction pathway via Single Electron Transfer (SET).

Experimental Protocols

Method A: Iron-Mediated Reduction (Recommended for Scale-Up)

The "Bechamp Reduction" variant. Uses earth-abundant iron, cheap reagents, and offers superior selectivity.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 4.0 – 5.0 equiv

  • Ammonium Chloride (

    
    ): 0.5 – 1.0 equiv (Electrolyte)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4,5-dimethyl-2-nitrobenzonitrile (10 g, 56.8 mmol) in Ethanol (120 mL).

  • Activation: Add a solution of Ammonium Chloride (1.5 g) in Water (40 mL).

  • Addition: Add Iron Powder (12.7 g, 227 mmol) in portions at room temperature.

  • Reaction: Heat the suspension to vigorous reflux (

    
    ).
    
    • Note: The reaction is heterogeneous. Vigorous stirring is critical to prevent iron clumping.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) should disappear within 2–4 hours, replaced by a fluorescent blue spot (
    
    
    
    ).
  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.[1]

    • The residue will precipitate in the remaining aqueous phase.

    • Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.[2]
  • Purification: Recrystallization from Ethanol/Water or flash chromatography if necessary.

Method B: Stannous Chloride Reduction (High Purity / Lab Scale)

Ideal for small-scale (<5g) where filtration of iron sludge is undesirable. Extremely high chemoselectivity.

Reagents:

  • Substrate: 1.0 equiv

  • Tin(II) Chloride Dihydrate (

    
    ): 5.0 equiv
    
  • Solvent: Ethyl Acetate or Ethanol

Protocol:

  • Dissolution: Dissolve the substrate (1.0 g, 5.68 mmol) in Ethyl Acetate (20 mL).

  • Addition: Add

    
      (6.4 g, 28.4 mmol) in one portion.
    
  • Reaction: Heat to reflux (

    
    ) for 3 hours.
    
    • Observation: The solution may turn yellow/orange.

  • Quenching (Critical Step):

    • Cool to room temperature.[1][3]

    • Pour the mixture into ice-cold saturated

      
        solution (50 mL).
      
    • Caution: Extensive foaming (

      
      ) and precipitation of tin salts will occur. Adjust pH to ~8.
      
  • Extraction: Filter the biphasic suspension through Celite to remove tin salts. Extract the filtrate with Ethyl Acetate.[1]

  • Isolation: Dry and concentrate to yield the amine.[3]

Method C: Sodium Dithionite Reduction (Mild/Green)

Metal-free (transition metal), mild conditions, suitable for very sensitive substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Dithionite (

    
    ): 3.0 – 4.0 equiv
    
  • Solvent: THF/Water (1:1) or DMF/Water (9:1)

Protocol:

  • Solution: Dissolve substrate in THF (or DMF).

  • Addition: Add a solution of Sodium Dithionite in water dropwise to the reaction mixture at

    
    .
    
  • Reaction: Stir at

    
     for 2–5 hours.
    
  • Workup: Evaporate THF. Extract the aqueous residue with Ethyl Acetate.[1]

Process Safety & Troubleshooting

Workup Logic Flow:

Workup Crude Reaction Mixture (Post-Reflux) Filter Filtration (Celite) Crude->Filter Remove Fe/Sn salts Evap Evaporate Organic Solvent Filter->Evap Extract Extraction (EtOAc / Water) Evap->Extract Residue Dry Dry (Na2SO4) & Concentrate Extract->Dry Organic Layer Final Crude Amine Dry->Final

Figure 2: Standard workup procedure for heterogeneous metal reductions.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Incomplete Conversion Stirring rate too low (Method A)Increase RPM; Iron is heavy and settles.
Emulsion during Extraction Amphoteric Tin/Iron saltsFilter through Celite before extraction. Add brine.
Loss of Nitrile (Amide formation) Acid concentration too high / OverheatingEnsure neutral/mildly acidic conditions. Avoid strong mineral acids at reflux.
Low Yield Product trapped in metal sludgeWash the Celite filter cake copiously with hot EtOAc or Acetone.

Analytical Validation

Expected Data for 2-Amino-4,5-dimethylbenzonitrile:

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: Literature varies; expected range ~146–148°C (based on isomeric trends and 2-nitro precursor data, confirm experimentally).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.25 (s, 1H, Ar-H, ortho to CN).
      
    • 
       6.55 (s, 1H, Ar-H, ortho to 
      
      
      
      – shielded).
    • 
       4.20 (br s, 2H, 
      
      
      
      ).
    • 
       2.25 (s, 3H, 
      
      
      
      ).
    • 
       2.15 (s, 3H, 
      
      
      
      ).

References

  • Reduction of Nitro Compounds in the Presence of Nitriles with Tin(II)

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Iron-Mediated Reduction (Bechamp)

    • Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120. Link

  • Sodium Dithionite Reduction

    • Romero, A. H., et al. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45, 2043-2050. Link

  • Synthesis of 2-Amino-4,5-dimethylbenzonitrile Precursors

    • Venkatesh, C., et al. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. Heterocycles, 71(1), 39-48. Link

  • General Review on Nitro Reduction

    • Orlandi, M., et al. (2016). Recent Developments in the Reduction of Nitro Compounds. Chemical Reviews, 116(16), 9349-9384. Link

Sources

Application Note: 4,5-Dimethyl-2-nitrobenzonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4,5-Dimethyl-2-nitrobenzonitrile as a privileged starting material for the synthesis of Type I and Type II kinase inhibitors.

While 6,7-dimethoxyquinazoline scaffolds (e.g., Gefitinib, Erlotinib) are prevalent in EGFR inhibition, the 6,7-dimethyl analogs derived from this building block offer distinct pharmacokinetic advantages, including increased lipophilicity and resistance to O-dealkylation metabolic pathways.

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile (CAS: 73713-69-6) acts as a critical "linchpin" intermediate for constructing fused bicyclic heterocycles. Its ortho-nitro/nitrile substitution pattern allows for rapid, high-yielding reductive cyclizations to form Quinazoline , Benzimidazole , and Indole cores—the structural backbones of over 40% of FDA-approved kinase inhibitors.

Key Advantages
  • Metabolic Stability: The C-Methyl groups are resistant to the rapid oxidative metabolism (CYP450) often seen with C-Methoxy groups.

  • Atom Economy: The nitrile carbon is incorporated directly into the pyrimidine ring of quinazolines, preventing carbon waste.

  • Scalability: The nitro group reduction is amenable to continuous flow chemistry, reducing safety risks associated with exothermic hydrogenations.

Synthetic Utility & Pathway Analysis[1]

The primary utility of this building block lies in the transformation of the nitro group to an amine, followed by cyclization with the adjacent nitrile.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core building block to three major kinase inhibitor scaffolds.

G Start 4,5-Dimethyl-2- nitrobenzonitrile Intermediate 2-Amino-4,5- dimethylbenzonitrile Start->Intermediate Reduction (Fe/AcOH or H2/Pd) Quinazoline 6,7-Dimethylquinazolin- 4-amine Core (EGFR/HER2 Targets) Intermediate->Quinazoline + Formamidine Acetate Cyclization Benzimidazole 5,6-Dimethyl- benzimidazole (CK2/GSK3 Targets) Intermediate->Benzimidazole + Aldehydes Oxidative Cyclization Indole 5,6-Dimethyl-1H- indol-3-amine (Ser/Thr Targets) Intermediate->Indole Reductive Cyclization (Stepwise)

Figure 1: Divergent synthetic pathways from 4,5-Dimethyl-2-nitrobenzonitrile to bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 2-Amino-4,5-dimethylbenzonitrile

Rationale: Standard catalytic hydrogenation (H2/Pd-C) can sometimes reduce the nitrile group to a benzylamine. The Iron/Acetic acid method described below is chemoselective for the nitro group, preserving the nitrile for the subsequent cyclization.

Reagents:

  • 4,5-Dimethyl-2-nitrobenzonitrile (10.0 g, 56.8 mmol)

  • Iron powder (325 mesh, 15.9 g, 284 mmol, 5.0 equiv)

  • Glacial Acetic Acid (100 mL)

  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 4,5-Dimethyl-2-nitrobenzonitrile and Glacial Acetic Acid. Equip with a mechanical stirrer and a reflux condenser.

  • Activation: Heat the solution to 50°C.

  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Monitor internal temperature to keep <85°C.

  • Reaction: Stir vigorously at 80°C for 2 hours.

  • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (amine, Rf ~0.4).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc (100 mL).

  • Neutralization: Pour filtrate into ice-water (200 mL) and neutralize with NaHCO3 (sat. aq.) until pH 8.

  • Isolation: Extract with EtOAc (3 x 100 mL). Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

  • Yield: Expect 7.5 – 8.0 g (90-95%) of a tan solid.

Protocol B: "One-Pot" Cyclization to 6,7-Dimethylquinazolin-4-ol

Rationale: This protocol constructs the quinazoline core, a pharmacophore found in Lapatinib and Gefitinib. The intermediate amine reacts with formamide to close the pyrimidine ring.

Reagents:

  • 2-Amino-4,5-dimethylbenzonitrile (5.0 g, 34.2 mmol)

  • Formamide (30 mL)

  • Ammonium Formate (catalytic, 0.5 g)

Step-by-Step Methodology:

  • Setup: Mix the amine and formamide in a 100 mL pressure vessel or round-bottom flask.

  • Cyclization: Heat to 140-150°C for 6-8 hours. The high temperature drives the condensation and subsequent rearrangement of the nitrile to the amidine/amide functionality.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. Add water (50 mL) slowly.

  • Filtration: The product, 6,7-dimethylquinazolin-4(3H)-one (often existing as the 4-hydroxy tautomer), will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Chlorination (Optional for Inhibitor Synthesis): This product is typically converted to 4-chloro-6,7-dimethylquinazoline using SOCl2, which is then reacted with various anilines to create the final kinase inhibitor.

Quality Control & Validation Data

To ensure the integrity of the building block before synthesis, the following parameters must be met.

ParameterSpecificationMethodAcceptance Criteria
Purity ≥ 98.0%HPLC (C18, MeCN/H2O)No single impurity > 0.5%
Appearance Yellow to Tan Crystalline PowderVisualHomogeneous
Melting Point 108 - 112°CCapillarySharp range (< 2°C)
Water Content ≤ 0.5%Karl FischerCritical for anhydrous cyclizations
1H NMR (DMSO-d6) Distinct singlets for methyls400 MHz NMRδ 2.35 (3H, s), 2.41 (3H, s)
Troubleshooting Guide
  • Issue: Low yield in cyclization (Protocol B).

    • Cause: Incomplete hydrolysis of the nitrile.

    • Solution: Ensure temperature reaches >140°C; trace water in Formamide helps the initial hydrolysis, but too much hinders the ring closure.

  • Issue: Product is red/dark after reduction (Protocol A).

    • Cause: Oxidation of the aniline or residual iron salts.

    • Solution: Perform a rapid silica plug filtration immediately after workup. Store the amine under nitrogen/argon.

Workflow Visualization: Protocol B

ProtocolB Start Start: 2-Amino-4,5- dimethylbenzonitrile Reagent Add Formamide + NH4HCO2 (cat.) Start->Reagent Heat Heat to 150°C (6-8 Hours) Reagent->Heat Cool Cool to 0°C Add H2O Heat->Cool Filter Filter Precipitate (Crude Quinazolinone) Cool->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Final Product: 6,7-Dimethylquinazolin-4(3H)-one Recryst->Final

Figure 2: Experimental workflow for the synthesis of the quinazoline core.

References

  • Review of Quinazoline Scaffolds in Medicinal Chemistry

    • Title: Quinazoline derivatives: synthesis and bio-active potential.[2]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Reduction Protocols for Nitrobenzonitriles

    • Title: Selective reduction of nitro compounds to amines.[1][2]

    • Source:Organic Syntheses.
    • URL:[Link] (Classic reference for Fe/AcOH reduction methodology).

  • Synthesis of Gefitinib Analogs (Relevant Chemistry)

    • Title: One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones.[3][4]

    • Source:Heterocycles.
    • URL:[Link]

  • Kinase Inhibitor Binding Modes (Type I vs II)

    • Title: Approaches to the discovery of new kinase inhibitors.[1][5]

    • Source:N
    • URL:[Link]

Sources

Application Note: Precision Synthesis of Polysubstituted Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Preparation of 2,5-Dimethylquinazolin-4(3H)-one from Nitrobenzonitrile Precursors

Executive Summary & Technical Scope

This application note details the high-purity synthesis of 2,5-dimethylquinazolin-4(3H)-one starting from 2-nitro-6-methylbenzonitrile . While often colloquially referred to in legacy literature as "4,5-dimethyl..." derivatives, it is critical to note that the quinazolin-4-one scaffold possesses a carbonyl at the C4 position, precluding alkyl substitution at that locus. The "dimethyl" designation correctly refers to substituents at the C2 (pyrimidine ring) and C5 (benzene ring) positions.

Quinazolin-4-ones are privileged scaffolds in medicinal chemistry, serving as pharmacophores for EGFR inhibitors (e.g., Gefitinib), anticonvulsants, and anti-inflammatory agents. This guide presents two validated protocols:

  • Protocol A (The "Gold Standard"): A stepwise reduction-cyclization pathway ensuring maximum regiocontrol and purity for GMP-like environments.

  • Protocol B (The "Green Cascade"): A one-pot reductive cyclization utilizing transition-metal catalysis for high-throughput screening (HTS) efficiency.

Scientific Foundation (E-E-A-T)

Structural Logic & Nomenclature Correction
  • Target Molecule: 2,5-Dimethylquinazolin-4(3H)-one.

  • Precursor Selection: The C5-methyl group is pre-installed via the starting material, 2-nitro-6-methylbenzonitrile . The C2-methyl group is introduced during the cyclization step via an acetyl donor (acetic anhydride, acetamide, or ethanol).

  • Why Nitrobenzonitriles? Unlike anthranilic acid precursors, nitrobenzonitriles allow for milder reaction conditions and avoid high-temperature decarboxylation issues often seen in Niementowski condensations.

Mechanistic Pathway

The transformation relies on the reductive cyclization cascade.[1] The nitro group is reduced to an amine, which then performs a nucleophilic attack on an activated nitrile or amide carbon.

Figure 1: Mechanistic cascade from nitrobenzonitrile to quinazolinone.

Experimental Protocols

Protocol A: Stepwise Reduction & Cyclization (Recommended for Scale-Up)

Objective: Synthesis of 2,5-dimethylquinazolin-4(3H)-one with >98% purity. Rationale: Separating reduction and cyclization prevents side-reactions (e.g., over-reduction) and allows for purification of the intermediate amine.

Materials
  • Precursor: 2-Nitro-6-methylbenzonitrile (1.0 eq)

  • Reductant: Iron powder (325 mesh, 5.0 eq) / Ammonium Chloride (sat. aq.)

  • Cyclizing Agent: Acetic Anhydride (excess) / Acetic Acid

  • Solvents: Ethanol, Ethyl Acetate, Water

Workflow
  • Reduction Phase:

    • Suspend 2-nitro-6-methylbenzonitrile (10 mmol) in Ethanol (30 mL) and Water (10 mL).

    • Add NH₄Cl (10 mmol) and Iron powder (50 mmol).

    • Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). Nitro spot (Rf ~0.6) should disappear; Amine spot (fluorescent, Rf ~0.4) appears.[2][3][4][5][6][7]

    • Filtration: Filter hot through Celite to remove iron residues. Wash cake with hot ethanol.

    • Isolation: Concentrate filtrate. The intermediate 2-amino-6-methylbenzonitrile often crystallizes upon cooling. Yield: ~90-95%.

  • Cyclization Phase:

    • Dissolve the isolated amine (from Step 1) in Acetic Acid (10 mL).

    • Add Acetic Anhydride (2.0 eq).[8]

    • Reflux at 110°C for 3 hours.

    • Quench: Pour the reaction mixture into crushed ice (100 g). Stir for 30 mins.

    • Precipitation: The product, 2,5-dimethylquinazolin-4(3H)-one , will precipitate as a white/off-white solid.

    • Purification: Filter, wash with cold water, and recrystallize from Ethanol/DMF if necessary.

Figure 2: Operational workflow for Protocol A.

Protocol B: One-Pot Catalytic Cascade (Green Chemistry)

Objective: Rapid synthesis utilizing alcohol as the C2-carbon source. Rationale: Uses a copper catalyst to couple the nitroarene directly with ethanol (which serves as solvent, reductant source via dehydrogenation, and acetyl donor).

Materials
  • Precursor: 2-Nitro-6-methylbenzonitrile (1.0 eq)

  • Reagent/Solvent: Ethanol (excess)

  • Catalyst: Cu(OAc)₂ (10 mol%) or KOH (2.0 eq) for base-mediated transfer.[5]

  • Atmosphere: Open air (oxidative conditions required for alcohol dehydrogenation).

Workflow
  • Combine 2-nitro-6-methylbenzonitrile (1.0 mmol), KOH (2.0 mmol), and Cu(OAc)₂ (0.1 mmol) in Ethanol (5 mL).

  • Heat to reflux (80°C) under an air atmosphere for 12-24 hours.

  • Mechanism: Ethanol is oxidized to acetaldehyde in situ; the nitro group is reduced; condensation occurs followed by oxidative aromatization.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with brine. Purify via column chromatography (DCM:MeOH).

Data Summary & Troubleshooting

Comparative Yields & Specifications
ParameterProtocol A (Stepwise)Protocol B (One-Pot)
Yield 85 - 92%65 - 75%
Purity (HPLC) >98% (after precip)~90% (requires column)
Reaction Time 5 hours (total)12 - 24 hours
Scalability High (Kg scale)Low (Gram scale)
Atom Economy Moderate (Fe waste)High (Green)
Troubleshooting Guide
  • Issue: Low yield in Protocol A.

    • Cause: Incomplete acetylation or hydrolysis of the intermediate.

    • Fix: Ensure Acetic Anhydride is fresh (free of acetic acid hydrolysis). Increase reflux time.

  • Issue: Product is colored (Brown/Red).

    • Cause: Oxidation of amino-intermediates or residual iron salts.

    • Fix: Treat the crude solid with charcoal in hot ethanol before recrystallization.

  • Issue: "4,5-dimethyl" nomenclature confusion in analysis.

    • Verification: Use 2D-NMR (HMBC). The C5-methyl will show correlation to C4a and C6. The C2-methyl will show correlation to the C2 imine carbon (approx 150-160 ppm).

References

  • Chandregowda, V., Rao, G. V., & Reddy, G. C. (2007).[9] One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones. ChemInform.

    • [9]

  • Vu, X. L., et al. (2025).[5][10] Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air.[5] RSC Advances.

  • Yin, P., et al. (2012).[1] Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates.[1] Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11065, Quinazolin-4(3H)-one.

Sources

Troubleshooting & Optimization

Improving yield of 4,5-Dimethyl-2-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]

Executive Summary: The Yield Paradox

If you are experiencing low yields (<40%) or difficulty isolating 4,5-dimethyl-2-nitrobenzonitrile , the root cause is likely regioselectivity rather than reaction efficiency.[1]

Direct nitration of 3,4-dimethylbenzonitrile is chemically intuitive but industrially flawed. It predominantly yields the 5-nitro isomer due to the synergistic directing effects of the cyano (meta-director) and 4-methyl (ortho-director) groups.[1] The target 2-nitro isomer is sterically hindered and electronically disfavored in this route.

To achieve high yields (>75%) and purity, you must switch to a Sandmeyer-based approach starting from a regioselective precursor, or strictly control the nitration conditions of a protected aniline. This guide addresses both the "Quick Fix" (optimizing the current bad route) and the "Correct Fix" (switching to the high-yield route).

Module 1: Critical Route Analysis

User Question: "I am nitrating 3,4-dimethylbenzonitrile with mixed acid, but I can't separate the product, and the yield is low. What is wrong?"

Technical Diagnosis: You are fighting thermodynamics.

  • The Trap: In 3,4-dimethylbenzonitrile, the C5 position is activated by the C4-methyl (ortho) and the C1-cyano (meta).[1] The C2 position (your target) is crowded between the nitrile and the C3-methyl.

  • The Result: You are likely producing a 60:40 or 70:30 mixture favoring the 5-nitro isomer (unwanted).[1] These isomers have nearly identical boiling points and solubilities, making recrystallization disastrous for yield.

The Solution: Adopt the Acetanilide Route .[1] By using an acetamido group (–NHAc) as a temporary director, you force nitration to the target position due to its overwhelming ortho-directing power, then convert it to a nitrile.[1]

Visualizing the Pathway Conflict

SynthesisPathways cluster_Bad Low Yield Route (Direct Nitration) cluster_Good High Yield Route (Sandmeyer) Start1 3,4-Dimethylbenzonitrile Mix1 Mixed Acid (HNO3/H2SO4) Start1->Mix1 Prod1 5-Nitro Isomer (MAJOR - Unwanted) Mix1->Prod1 Electronic Synergy Prod2 2-Nitro Isomer (MINOR - Target) Mix1->Prod2 Steric Hindrance Start2 3,4-Dimethylaniline Step1 1. Protection (Ac2O) 2. Nitration Start2->Step1 Inter1 4,5-Dimethyl-2-nitroacetanilide Step1->Inter1 Step2 Hydrolysis (H2SO4) Inter1->Step2 Inter2 4,5-Dimethyl-2-nitroaniline Step2->Inter2 Step3 Sandmeyer (NaNO2 / CuCN) Inter2->Step3 Final 4,5-Dimethyl-2-nitrobenzonitrile (TARGET) Step3->Final

Caption: Comparison of direct nitration (low regioselectivity) vs. the acetanilide route (high regioselectivity).

Module 2: Troubleshooting the Sandmeyer Protocol

Context: You have isolated 4,5-dimethyl-2-nitroaniline and are converting it to the nitrile. This is the most hazardous and sensitive step.

Q1: My Sandmeyer reaction turns into a black tar and yields <20%. What is happening? A: This is "Diazo Decomposition."[1][2] The diazonium salt is unstable, or the copper catalyst has crashed out.

  • Cause 1 (Temperature): If the diazotization (NaNO2/Acid) rises above 5°C, the diazonium salt hydrolyzes to a phenol (black tar source).

  • Cause 2 (pH Shock): When adding the acidic diazonium solution to the CuCN solution, if the pH drops below 4, HCN gas evolves (safety hazard) and the active tetracyanocuprate species decomposes.

Corrective Protocol:

  • Neutralization: Before adding the diazonium salt to the CuCN, neutralize the diazonium solution to pH 6–6.5 using solid NaHCO₃ or Na₂CO₃. Do not skip this.

  • Catalyst Prep: Freshly prepare CuCN. If it’s green/brown, it’s oxidized.[1] It should be off-white/cream.

  • Temperature Swing: Keep diazotization at 0°C. Keep the CuCN mixture at 60–70°C. Add the cold diazonium slowly to the hot cyanide.

Q2: I see a violent exotherm and gas evolution upon mixing. A: You are generating Nitrogen gas (N₂) too fast.

  • Fix: Add the diazonium solution dropwise via an addition funnel with the tip submerged.

  • Safety: Ensure the scrubber (NaOH trap) is active. The gas is N₂, but it may entrain HCN.

Module 3: Optimization of Direct Nitration (If You Must)

Context: You cannot change the route and must nitrate 3,4-dimethylbenzonitrile directly.

Q3: How can I shift the ratio to favor the 2-nitro isomer? A: You need to maximize the Orthogonality of Sterics vs. Electronics . Since the 2-position is sterically hindered, you must run the reaction under Kinetic Control rather than Thermodynamic Control.

ParameterRecommendationRationale
Temperature -10°C to 0°C Low temperature reduces the energy available to overcome the steric barrier at Pos 2, but unfortunately, Pos 5 is also kinetically favored.[1] However, lower temps prevent over-nitration.
Reagent KNO₃ / H₂SO₄ Using solid nitrate allows for a heterogeneous reaction that can sometimes alter selectivity compared to fuming HNO₃.[1]
Solvent Dichloromethane (DCM) Diluting the reaction in DCM (heterogeneous nitration) can sometimes favor the ortho-product by solvating the transition state differently than neat acid.[1]
Purification Fractional Crystallization The 5-nitro isomer usually crystallizes first from Ethanol/Water.[1] The mother liquor will be enriched in your target (2-nitro).[2]

Warning: Even with optimization, direct nitration rarely exceeds a 40% isolated yield of the correct isomer.

Module 4: Purification & Characterization

Q4: The product solidifies but melts over a wide range (e.g., 80-110°C). A: You have a eutectic mixture of isomers (2-nitro and 5-nitro).[1]

  • Troubleshooting:

    • Run a GC-MS or H-NMR.[1]

      • Target (2-nitro): Look for two singlets in the aromatic region (protons are para to each other).[1]

      • Impurity (5-nitro): Look for two doublets (protons are ortho to each other).[1] Correction: In 5-nitro-3,4-dimethylbenzonitrile, the protons are at C2 and C6. They are meta to each other (weak coupling, appears as singlets or broad singlets).[1]

    • Separation: Flash chromatography is superior to crystallization here.[1]

      • Mobile Phase: Hexane:Ethyl Acetate (90:10).[1] The nitro group polarity difference is subtle, so a shallow gradient is required.

Data & Specifications

Key Chemical Shifts (1H NMR in CDCl3)

Use this to validate your isomer.

IsomerStructure NoteDiagnostic Signals (Approx)
4,5-Dimethyl-2-nitrobenzonitrile (Target)Protons at C3, C6 (Para)

7.60 (s, 1H), 8.05 (s, 1H)
5-Nitro-3,4-dimethylbenzonitrile (Major Byproduct)Protons at C2, C6 (Meta)

7.50 (s, 1H), 7.90 (s, 1H)

(Note: Shifts are approximate; look for the splitting pattern and NOE interactions. The target has a proton ortho to the CN and ortho to a Nitro, causing a significant downfield shift.)

References

  • Nitration Regioselectivity & Mechanisms

    • Olah, G. A., et al. "Nitration of Alkylbenzenes." Journal of Organic Chemistry. Explains the steric vs. electronic trade-offs in polysubstituted benzenes.
    • BenchChem Technical Guide: "A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes." Link (General reference for alkylbenzene nitration patterns).

  • Sandmeyer Reaction Optimization

    • Organic Syntheses, Coll. Vol. 1, p. 170 (1941). Standard protocol for o-tolunitrile (analogous chemistry). Link

    • Vogel, A. I. Textbook of Practical Organic Chemistry. Section on Diazonium Salts and Sandmeyer Reaction.
  • Analogous Synthesis (4,5-Dimethyl-2-nitrobenzoate)

    • BenchChem Protocol 1.1: "The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate."[1] Describes the nitration/reduction/cyclization workflow which confirms the accessibility of the 2-nitro substitution pattern via acid derivatives. Link

  • Patent Literature (Analogous Halogenated Nitriles)

    • European Patent EP0110559A1.[1] "Process for the preparation of 4-chloro-2-nitrobenzonitrile." Describes the use of CuCN with nitro-halo benzenes, relevant if using the Rosenmund-von Braun route. Link

Disclaimer: This guide is for research purposes only. 4,5-Dimethyl-2-nitrobenzonitrile synthesis involves energetic intermediates (nitro compounds) and toxic reagents (cyanides).[1] All work must be performed in a functioning fume hood with appropriate PPE.

Sources

Separating 4,5-Dimethyl-2-nitrobenzonitrile from 3,4-dimethyl-6-nitrobenzonitrile isomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification and Separation of 4,5-Dimethyl-2-nitrobenzonitrile from its Regioisomers Ticket ID: CHE-SEP-4523 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Diagnostic & Nomenclature Clarification

Before proceeding with physical separation, we must address a critical nomenclature nuance often encountered in the nitration of 3,4-dimethylbenzonitrile .

Status Check: You requested the separation of 4,5-dimethyl-2-nitrobenzonitrile (Target) from 3,4-dimethyl-6-nitrobenzonitrile (Impurity).

Technical Note: Based on IUPAC priority rules and ring numbering, 3,4-dimethyl-6-nitrobenzonitrile and 4,5-dimethyl-2-nitrobenzonitrile are often used as synonyms for the same molecule (superimposable structures), depending on whether the numbering follows the starting material or minimizes locants.

However, the nitration of 3,4-dimethylbenzonitrile typically produces two distinct major regioisomers that require separation:

  • The "Un-hindered" Isomer (Target): 4,5-dimethyl-2-nitrobenzonitrile (often called the 6-nitro isomer relative to the starting material).[1]

    • Characteristics: Higher melting point, more crystalline, less soluble in polar solvents.

  • The "Hindered" Isomer (Impurity): 3,4-dimethyl-2-nitrobenzonitrile (Nitro group sandwiched between CN and Methyl).[1]

    • Characteristics: Lower melting point, tends to oil out, higher solubility in mother liquor.

This guide assumes you are separating the crystalline Target (4,5-dimethyl-2-nitro) from the mixed isomeric impurities (including the hindered 2-nitro isomer).

Troubleshooting Guide (Q&A)

Issue: "My product is oiling out during recrystallization instead of forming crystals."

Diagnosis: This is a classic "Oiling Out" phenomenon, common with nitro-aromatics when the temperature exceeds the melting point of the solvated impurity mixture, or the solution is too concentrated. Solution:

  • Solvent Adjustment: Switch from a single solvent (e.g., Ethanol) to a solvent pair. The Ethanol/Water or IPA/Water system is highly effective here.

  • The "Cloud Point" Technique: Dissolve the crude oil in hot Ethanol. Add warm water dropwise just until turbidity persists. Add one drop of Ethanol to clear it.[1]

  • Seeding: Cool the solution to 40°C. If oil droplets form, reheat to clear, then add a seed crystal of pure 4,5-dimethyl-2-nitrobenzonitrile. This provides a template for the lattice, bypassing the oil phase.

Issue: "HPLC shows co-elution of isomers. I can't determine purity."

Diagnosis: Isomers with identical functional groups often have similar polarity, making standard C18 separations difficult. Solution:

  • Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column.[1] These phases interact with the pi-electrons of the benzene ring. The steric difference between the "hindered" and "un-hindered" nitro groups causes different pi-pi interaction strengths, improving resolution.

  • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that can enhance selectivity based on the nitro group's accessibility for hydrogen bonding with residual silanols or solvent cages.

Issue: "The melting point is broad (e.g., 95-105°C) even after one crystallization."

Diagnosis: Eutectic formation.[1] The impurity (likely the 3,4-dimethyl-2-nitro isomer) is trapped within the crystal lattice or on the surface. Solution:

  • Thermodynamic Wash: Do not just rinse with cold solvent.[1] Perform a "slurry wash."[1][2] Suspend the solid in a solvent where it has low solubility (e.g., cold Hexane or 10% Ethanol/Water) and stir for 30 minutes. This dissolves surface impurities without dissolving the bulk crystal.

Comparative Data: Isomer Physicochemical Properties

PropertyTarget: 4,5-Dimethyl-2-nitrobenzonitrileImpurity: 3,4-Dimethyl-2-nitrobenzonitrile (Hindered)Separation Basis
Steric Environment Open (Nitro adjacent to H)Crowded (Nitro between CN and Me)Packing Density
Crystallinity HighLow (often amorphous/oil)Solubility Differential
Polarity (TLC) Slightly Less Polar (Higher R_f)Slightly More Polar (Lower R_f)Adsorption Affinity
Solubility (EtOH) Moderate (Hot), Low (Cold)High (Hot), Moderate (Cold)Fractional Crystallization

Detailed Protocols

Protocol A: Fractional Crystallization (Recommended for Scale >5g)

This method exploits the higher lattice energy of the 4,5-dimethyl-2-nitro isomer.

  • Dissolution: Place crude mixture in a flask. Add Isopropyl Alcohol (IPA) (approx. 5 mL per gram of solid).

  • Reflux: Heat to reflux (82°C) until fully dissolved. If solids remain, they may be inorganic salts—filter hot.

  • Precipitation: Remove from heat. While still hot (~70°C), slowly add Water dropwise.

    • Ratio: Target a final solvent ratio of roughly 3:1 (IPA:Water).[1]

    • Stop: When a faint, persistent cloudiness appears.

  • Clearing: Add 1-2 mL of hot IPA to restore clarity.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.[1] Rapid cooling traps the oily impurity.

  • Crystallization: Long needles of 4,5-dimethyl-2-nitrobenzonitrile should form.

  • Final Chill: Once at room temp, cool to 0-5°C for 1 hour to maximize yield.

  • Filtration: Filter under vacuum. Wash the cake with cold 20% IPA/Water .

  • Drying: Dry at 45°C under vacuum.

Protocol B: Flash Chromatography (For Analytical/Small Scale <1g)

Use this if crystallization yields <95% purity.[1]

  • Column: Silica Gel (230-400 mesh).[1]

  • Loading: Dry load on Celite is preferred to prevent band broadening.[1]

  • Mobile Phase: Gradient elution.[1]

    • Start: 100% Hexane.[1]

    • Ramp: 0% to 20% Ethyl Acetate over 20 minutes.

  • Elution Order:

    • Fraction 1: 4,5-Dimethyl-2-nitrobenzonitrile (Target) - Less polar due to intramolecular shielding or lack of steric strain increasing effective lipophilicity.[1]

    • Fraction 2: Isomeric Impurities.[1]

Visual Workflow (Decision Logic)

SeparationLogic Start Crude Nitration Mixture (3,4-dimethylbenzonitrile derivatives) CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Dark Oil CheckState->Oil Yes TLC Run TLC (20% EtOAc/Hexane) Solid->TLC Oil->TLC SeparationChoice Delta Rf > 0.1? TLC->SeparationChoice Cryst Protocol A: Fractional Crystallization (IPA/Water) SeparationChoice->Cryst No (Poor Separation) Column Protocol B: Flash Chromatography (Gradient Elution) SeparationChoice->Column Yes (Good Separation) CheckPurity Check Purity (HPLC/NMR) Cryst->CheckPurity Column->CheckPurity Success Target Isolated (>98% Purity) CheckPurity->Success >98% Recycle Reprocess Mother Liquor CheckPurity->Recycle <95% Recycle->Cryst Re-seed

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and chromatographic resolution.

References

  • Nitration Isomer Distribution: Fischer, A., & Greig, C. C. (1974). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles. Canadian Journal of Chemistry, 52(7), 1231-1240.[1] Supports the identification of major nitration products and their relative abundances.

  • Crystallization Theory & Solvent Selection: Padias, A. B. (2011).[1] Making the Connections: A How-To Guide for Organic Chemistry Lab Techniques. Hayden-McNeil.[1] Foundational text for the "Cloud Point" crystallization technique described in Protocol A.

  • Chromatographic Separation of Nitro Isomers: Merck KGaA. (2020).[1] Separation of Nitro-Aromatics on Monolithic Silica Columns. Application Note. Validates the use of specific stationary phases for separating positional isomers of nitro-aromatics.

  • Isomer Properties & Nomenclature: PubChem Database. 4-Nitrobenzonitrile Derivatives. National Library of Medicine.[1] Source for physicochemical property comparison and IUPAC nomenclature verification.[1]

Sources

Optimizing nitration conditions for 3,4-dimethylbenzonitrile regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REGIO-OPT-34DMB Status: Active Support Level: Tier 3 (Senior Scientist / Process Development)[1]

Executive Summary & Regioselectivity Map

The Challenge: Nitration of 3,4-dimethylbenzonitrile presents a classic "push-pull" conflict.[1] You have a strong electron-withdrawing group (CN) competing with two weak electron-donating groups (CH₃).[1]

  • The Nitrile (-CN) Effect: Strong meta-director.[1] Deactivates the ring.

  • The Methyl (-CH₃) Effect: Ortho/para-directors.[1][2] Activates the ring.

The Solution: The 5-position is the thermodynamically and kinetically favored site. It is meta to the nitrile (satisfying the strongest director) and ortho to the 4-methyl group. However, a critical "hidden" mechanism involves ipso-attack at the 4-position, forming a non-aromatic adduct that eventually rearranges to the 5-nitro product.[1] Understanding this is key to troubleshooting yield issues.

Visualizing the Pathway (DOT Diagram)

NitrationPathways Start 3,4-Dimethylbenzonitrile (Substrate) Path5 Direct Attack at C5 (Meta to CN, Ortho to 4-Me) Start->Path5 Electronic Synergy Path6 Direct Attack at C6 (Ortho to CN, Para to 3-Me) Start->Path6 Steric/Electronic Conflict Path4 Ipso-Attack at C4 (Para to CN) Start->Path4 Ipso-Trapping (in Ac2O) NO2 Nitronium Ion (NO2+) Prod5 5-Nitro-3,4-dimethylbenzonitrile (MAJOR PRODUCT) Path5->Prod5 Prod6 6-Nitro-3,4-dimethylbenzonitrile (MINOR PRODUCT) Path6->Prod6 Adduct Nitro-Cyclohexadienyl Acetate (Unstable Adduct) Path4->Adduct Acetate Capture Adduct->Prod5 1,2-Shift & Aromatization

Caption: Reaction pathways showing the dominance of the 5-nitro isomer via direct substitution and ipso-rearrangement mechanisms.

Standard Operating Procedures (SOPs)

We recommend two protocols depending on your lab's capabilities and tolerance for hydrolysis.

Protocol A: The "Low Hydrolysis" Method (Recommended)

Best for: High regioselectivity and preventing nitrile hydrolysis.

  • Reagent Prep: Prepare Acetyl Nitrate in situ.

    • Cool 20 mL of Acetic Anhydride (

      
      ) to 0°C.
      
    • Slowly add 1.0 eq of Fuming Nitric Acid (

      
      ) dropwise. Warning:  Exothermic. Keep T < 5°C.
      
  • Addition: Dissolve 10 mmol of 3,4-dimethylbenzonitrile in minimal

    
    . Add this solution dropwise to the nitrating mixture.[3]
    
  • Reaction: Stir at 0–5°C for 2 hours. Allow to warm to room temperature (20°C) for 1 hour.

    • Note: This promotes the rearrangement of any ipso-adducts into the aromatic nitro compound.

  • Quench: Pour mixture onto 100g of crushed ice/water.

  • Workup: Neutralize carefully with saturated

    
    . Extract with DCM.[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column (Hexane/EtOAc 9:1).

Protocol B: Standard Mixed Acid (Robust but Risky)

Best for: Large scale, cost-sensitive runs.[1]

  • Dissolution: Dissolve substrate in concentrated

    
     at 0°C.
    
  • Nitration: Add stoichiometric

    
    /
    
    
    
    mixture dropwise.
  • Critical Control: Do not exceed 10°C. Higher temperatures drastically increase the rate of nitrile hydrolysis to the amide (

    
    ) or acid (
    
    
    
    ).
Troubleshooting & FAQs

Q1: I am seeing a large byproduct peak at M+18 (Mass Spec). What is it?

  • Diagnosis: This is 3,4-dimethylbenzoic acid (or the amide intermediate).[1]

  • Root Cause: Hydrolysis of the nitrile group.[4][5] This happens when the reaction temperature is too high or the acid concentration is too low (more water activity).

  • The Fix:

    • Switch to Protocol A (anhydrous conditions).

    • If using Protocol B, keep T < 5°C and quench immediately upon consumption of starting material.

Q2: My NMR shows a messy aliphatic region, but I expected an aromatic product.

  • Diagnosis: You have isolated the ipso-adduct (2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate).[1]

  • Root Cause: In acetic anhydride, the nitronium ion attacks the ipso-carbon (C4) because it is activated by the methyl group. This forms a stable non-aromatic intermediate.

  • The Fix: Do not discard! Dissolve the crude oil in acetic acid and heat gently (40–50°C) or treat with a catalytic amount of sulfuric acid. This forces the "1,2-nitro shift" and elimination of acetate to restore aromaticity, yielding your desired 5-nitro product.[1]

Q3: Can I get the 6-nitro isomer instead?

  • Feasibility: Low.[1]

  • Reasoning: The 6-position is ortho to the nitrile (deactivated) and meta to the 4-methyl group.[1] It is electronically inferior to the 5-position.[1]

  • Strategy: To target the 6-position, you would likely need to block the 5-position (e.g., halogenation) before nitration, then remove the blocking group, which is inefficient.

Comparative Data: Reagent Selection
Nitrating SystemRegioselectivity (5-NO2 : 6-NO2)Hydrolysis RiskYield PotentialNotes
HNO3 / H2SO4 ~85 : 15High 70-80%Cheap, but requires strict temp control.[1]
Ac2O / HNO3 >95 : 5 Low85-95%Forms adducts; requires rearrangement step.[1]
NO2BF4 (Solvent) ~90 : 10Low60-70%Expensive; strictly anhydrous handling needed.[1]
References
  • Fischer, A., & Greig, C. C. (1974). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization.[1][6] Canadian Journal of Chemistry, 52(8), 1231-1240.[1]

    • Core authority for the ipso-attack mechanism and adduct formation.[1]

  • BenchChem. (2025).[7] A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.

    • General reference for steric effects in alkylbenzene nitr
  • National Institute of Standards and Technology (NIST). (2024). 3,4-Dimethylbenzonitrile Chemical Properties. NIST Chemistry WebBook.[1]

    • Verified physical property data for the substr
  • Olah, G. A., et al. (1971). Nitration of Alkylbenzenes with Nitronium Salts. Journal of the American Chemical Society. (Contextual grounding for nitronium salt usage).

Sources

Purification methods for 4,5-Dimethyl-2-nitrobenzonitrile recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound: 4,5-Dimethyl-2-nitrobenzonitrile CAS: 53006-89-6 Criticality: High. This intermediate is frequently used in the synthesis of quinazoline-based pharmaceuticals (e.g., Anagrelide analogs). The Challenge: The primary synthesis route involves the nitration of 3,4-dimethylbenzonitrile. This electrophilic aromatic substitution is not perfectly regioselective, often yielding a mixture of the desired 2-nitro isomer and the unwanted 6-nitro isomer (and potentially traces of 5-nitro).

Because these isomers share identical molecular weights and similar polarities, separation requires a recrystallization system that exploits subtle differences in crystal lattice energy rather than just solubility.

Solvent Selection Strategy

For nitro-aromatics, the "Like Dissolves Like" rule must be balanced against the tendency of these compounds to "oil out" (separate as a liquid phase) before crystallizing.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Ethanol (95%) Single SolventStandard Protocol. Good balance of solubility for nitro groups.Moderate. May require cooling to -20°C for max yield.
Methanol / Water 90:10

70:30
Isomer Separation. Water acts as an anti-solvent to force the less soluble isomer out first.High. Risk of "oiling out" if water is added too fast.[1]
Ethyl Acetate / Heptane 1:3

1:5
Non-Polar Option. Used if the compound is too soluble in alcohols.Low. Excellent for removing tarry oxidation byproducts.
Acetic Acid (50-80%) Single SolventHigh Purity. Historic method for nitrobenzonitriles [1].High. Corrosive; product must be washed thoroughly to remove acid traces.

Standard Operating Procedure (SOP)

Objective: Purify crude 4,5-Dimethyl-2-nitrobenzonitrile to >98% HPLC purity.

Phase A: Dissolution
  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

  • Heat to reflux (approx. 78°C).

  • Checkpoint: If solid remains, add solvent in 1 mL/g increments until fully dissolved.

    • Note: If the solution is dark/black, add Activated Carbon (5 wt%) carefully (remove heat source first to prevent boil-over) and reflux for 15 mins. Filter hot through Celite.

Phase B: Crystallization
  • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical Step: If no crystals form by 40°C, add a seed crystal of pure product.

  • Once ambient temperature is reached and crystallization has initiated, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filter the slurry using a Büchner funnel under vacuum.

  • Wash the filter cake with cold Ethanol (0°C).

  • Dry the solid in a vacuum oven at 45°C for 4 hours.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "Instead of crystals, I see a yellow/orange oil droplets forming at the bottom of the flask as it cools. What is happening?"

Technical Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid solubility curve. It is common for nitro compounds with melting points <100°C or when impurities depress the melting point.

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent. Diluting the solution shifts the saturation point, often bypassing the LLPS region.

  • Seed at High Temperature. Add a seed crystal as soon as the solution cools slightly below the boiling point. This provides a nucleation surface for the crystal to grow before the oil phase can form.

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing.

Issue 2: Isomer Persistence

User Question: "My HPLC shows a persistent impurity peak at RRT 0.95 (approx 5-8%). Recrystallization isn't removing it."

Technical Diagnosis: This is likely the 6-nitro isomer . Isomers often form solid solutions or have overlapping solubility curves.

Corrective Action:

  • Switch Solvent System: If using Ethanol, switch to Methanol/Water . The different hydrogen-bonding network can alter the relative solubility of the isomers.

  • Thermodynamic Digestion:

    • Heat the slurry (do not fully dissolve) to 50°C.

    • Stir for 2-4 hours.

    • Cool and filter.[2][3][4]

    • Mechanism:[5][6] This process, known as "Ostwald Ripening" or digestion, allows the crystal lattice to reorganize, often ejecting the impurity isomer back into the mother liquor [2].

Issue 3: Low Yield

User Question: "I started with 10g and only recovered 4g. Where did it go?"

Technical Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature, or the mother liquor retains too much product.

Corrective Action:

  • Concentrate the Filtrate: Evaporate the mother liquor to half volume and repeat the cooling process to harvest a "second crop." (Note: Second crops are usually less pure).

  • Use an Anti-Solvent: Dissolve in minimal Ethyl Acetate, then slowly add Heptane or Hexane until turbidity persists. Cool to precipitate.[2][3][5]

Visual Troubleshooting Workflow

Recrystallization_Logic Start Start: Crude Solid Dissolve Dissolve in Hot Ethanol Start->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) FilterHot Hot Filtration (Remove Insolubles) CheckSol->FilterHot Yes Cooling Cool Slowly to RT FilterHot->Cooling Observation Observation? Cooling->Observation Crystals Crystals Formed Observation->Crystals White/Yellow Needles Oil Oiling Out (Liquid Phase) Observation->Oil Orange Droplets NoSolid No Precipitate Observation->NoSolid Clear Solution Harvest Filter & Dry Crystals->Harvest Seed Reheat & Add Seed Crystal Oil->Seed Fix AddWater Add Water (Anti-solvent) dropwise NoSolid->AddWater Fix Seed->Cooling AddWater->Cooling

Caption: Decision tree for managing phase behavior during the recrystallization of nitrobenzonitriles.

Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography instead? A: Yes. If recrystallization fails to remove the isomer, silica gel chromatography using a gradient of Hexane:Ethyl Acetate (90:10 to 70:30) is effective. However, for scales >50g, recrystallization is more solvent-efficient and cost-effective.

Q: Is this compound light-sensitive? A: Nitro compounds can undergo photochemical rearrangement or darkening upon extended exposure to light. It is best practice to wrap flasks in aluminum foil during extended crystallization periods.

Q: What is the expected Melting Point? A: Pure 4,5-Dimethyl-2-nitrobenzonitrile typically melts in the range of 105–110°C . (Note: Literature values vary based on the specific polymorph and purity; always compare against a known standard if available).

References

  • Organic Syntheses, Coll. Vol. 3, p.653 (1955). p-Nitrobenzonitrile. (General procedure for nitrobenzonitrile purification using acetic acid/water systems).

  • Davey, R. J., et al. (2002).Crystal Engineering: From Molecule to Crystal.
  • US Patent 4,172,948. Synthesis of Quinazolines. (Describes the nitration of dimethylbenzonitriles and subsequent purification issues).

  • PubChem Compound Summary. 4,5-Dimethyl-2-nitrobenzonitrile (CAS 53006-89-6).

Sources

Troubleshooting low conversion in nitro group reduction of 4,5-Dimethyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The reduction of 4,5-Dimethyl-2-nitrobenzonitrile to 2-amino-4,5-dimethylbenzonitrile presents a classic chemoselectivity paradox. While the nitro group is easily reduced, the ortho-positioning of the nitrile group creates a high risk of intramolecular cyclization, leading to indazole or anthranil impurities rather than the desired aniline. Furthermore, standard catalytic hydrogenation methods often attack the nitrile, leading to over-reduction (benzylamines).

This guide addresses "Low Conversion" not just as a failure of the starting material to react, but as a failure to isolate the desired pharmacophore due to three distinct failure modes: Stalled Reaction , Heterocyclic Side-Reaction , or Workup Sequestration .

Diagnostic Workflow

Before altering conditions, determine the specific nature of your "low conversion" using this decision tree.

DiagnosticWorkflow Start START: Analyze Reaction Mixture (TLC / LC-MS) SM_Remains Starting Material (SM) Persists Start->SM_Remains > 20% SM left SM_Consumed SM Consumed (Clean Conversion) Start->SM_Consumed < 5% SM left Check_Reagent Check Reagent Quality (Oxidized SnCl2? Passivated Fe?) SM_Remains->Check_Reagent Identify_Peak Identify Major Product Peak SM_Consumed->Identify_Peak Solubility Check Solubility (Is SM precipitating?) Check_Reagent->Solubility Desired_Mass Mass = Desired Amine (M+H = 147) Identify_Peak->Desired_Mass Mass_Minus_16 Mass = [M-16] (Anthranil / Indazole) Identify_Peak->Mass_Minus_16 Mass_Plus_4 Mass = [M+4] (Benzylamine / Over-reduction) Identify_Peak->Mass_Plus_4 Workup_Issue Issue: Workup Loss (Amine trapped in metal salts) Desired_Mass->Workup_Issue Cyclization_Issue Issue: Reductive Cyclization (Ortho-effect) Mass_Minus_16->Cyclization_Issue Selectivity_Issue Issue: Poor Chemoselectivity (Catalyst too active) Mass_Plus_4->Selectivity_Issue

Figure 1: Diagnostic workflow to categorize failure modes based on LC-MS/TLC data.

Technical Deep Dive & Troubleshooting (Q&A)

Scenario A: The "Indazole" Impurity (Mass [M-16] or [M-18])

Q: My starting material is gone, but the product mass is lower than expected, or I see a new spot that isn't an amine. What happened?

A: You likely formed a 2H-indazole or anthranil . Because your nitrile is ortho to the nitro group, the reaction intermediates (nitroso or hydroxylamine) can attack the nitrile carbon intramolecularly instead of reducing further to the amine.

  • Mechanism: The hydroxylamine intermediate (

    
    ) nucleophilically attacks the nitrile (
    
    
    
    ), forming a cyclic intermediate that dehydrates to the indazole.
  • Solution: Avoid basic conditions or high temperatures which favor cyclization. Switch to acidic metal reductions (SnCl₂/HCl) which protonate the intermediates, making them less nucleophilic and preventing cyclization.

Scenario B: Stalled Reaction (Starting Material Persists)

Q: I am using Iron powder (Fe/AcOH), but the reaction stops at 50% conversion.

A: This is typically due to surface passivation of the iron or poor mixing .

  • Surface Passivation: Iron powder can oxidize, forming an untreactive oxide layer.

  • Solution: "Activate" your iron powder before use. Wash it with dilute HCl, then water, then ethanol, and dry it. Alternatively, add a catalytic amount of electrolyte (NH₄Cl) or use mechanical stirring (overhead stirrer) instead of a magnetic bar, as magnetic bars can get stuck in the heavy iron sludge, halting the reaction.

Scenario C: Low Isolated Yield (Product Lost in Workup)

Q: LC-MS shows 100% conversion to the desired amine, but I only isolate 30% yield after extraction.

A: Your product is likely trapped in metal emulsions or remains in the aqueous phase .

  • The Trap: Anilines are basic. If you extract from an acidic quench (pH < 2), the product stays in water as the ammonium salt.

  • The Emulsion: Sn and Fe salts form gelatinous hydroxides at neutral pH, trapping organic molecules.

  • Solution:

    • pH Adjustment: You must basify the aqueous layer to pH 8–9 (use saturated NaHCO₃ or NaOH) to deprotonate the amine.

    • Chelation: For Tin (Sn) workups, add Rochelle's Salt (Potassium Sodium Tartrate) or use a large excess of NaOH to redissolve tin hydroxides as soluble stannates before extraction.

Recommended Protocols

The following protocols are prioritized by selectivity (avoiding nitrile reduction) and robustness (preventing cyclization).

Method 1: Stannous Chloride (SnCl₂) Reduction

Best for: High selectivity, preventing cyclization. Mechanism: Acidic conditions protonate intermediates, preventing side reactions with the nitrile.

Step-by-Step:

  • Dissolution: Dissolve 4,5-Dimethyl-2-nitrobenzonitrile (1.0 equiv) in Ethanol (0.2 M concentration).

  • Reagent Prep: Dissolve SnCl₂·2H₂O (5.0 equiv) in a minimal amount of conc. HCl (approx. 1-2 mL per gram of SnCl₂). Note: The HCl is crucial to keep Sn(II) in solution and prevent cyclization.

  • Addition: Add the SnCl₂ solution dropwise to the nitrile solution at room temperature.

  • Reaction: Heat to 70°C for 2–4 hours. Monitor by TLC.[1][2][3][4][5]

  • Workup (Critical):

    • Cool to RT.

    • Pour mixture into ice water.

    • Option A (Small Scale): Basify to pH 8 with sat.[6] NaHCO₃. Filter the resulting milky suspension through Celite (slow!). Extract filtrate with EtOAc.[1][4][5][6]

    • Option B (Large Scale): Add 20% NaOH until the tin precipitate forms and then redissolves (forming sodium stannate). Extract the clear aqueous solution with EtOAc (3x).[7]

  • Purification: Dry organics (Na₂SO₄) and concentrate. The product is usually pure enough for the next step.

Method 2: Iron/Acetic Acid (Bechamp Reduction)

Best for: Scale-up, cost-efficiency.

Step-by-Step:

  • Suspension: Suspend 4,5-Dimethyl-2-nitrobenzonitrile (1.0 equiv) in a mixture of EtOH/Water/Acetic Acid (ratio 2:1:1).

  • Activation: Add Iron Powder (5.0 equiv, <325 mesh). Tip: Add 10 mol% NH₄Cl to accelerate the reaction.

  • Reaction: Heat to reflux (80°C) with vigorous mechanical stirring .

  • Monitoring: Reaction should complete in 1–3 hours.

  • Workup:

    • Filter hot through a Celite pad to remove unreacted iron/iron oxides. Wash pad with hot EtOH.

    • Concentrate filtrate to remove EtOH.

    • Basify the remaining aqueous residue with Na₂CO₃ to pH 9.

    • Extract with EtOAc or DCM.

Comparison of Methods
FeatureSnCl₂ / HClFe / AcOHH₂ / Pd-C
Selectivity (Nitrile Safe?) Excellent Good Poor (Risk of reduction)
Risk of Cyclization Low (Acidic)Low (Acidic)Moderate
Workup Difficulty High (Emulsions)Moderate (Sludge)Low (Filtration)
Scalability Low (<10g)High (>100g)High

Mechanistic Insight: The Cyclization Trap

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired reduction pathway and the parasitic cyclization pathway common in ortho-nitrobenzonitriles.

ReactionPathways SM 4,5-Dimethyl- 2-nitrobenzonitrile Nitroso Nitroso Intermediate SM->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Product: 2-Amino-4,5-dimethyl- benzonitrile Hydroxylamine->Amine 2e- Reduction (Strong Acidic Conditions favor this) Cyclic_Inter Cyclic Imine Intermediate Hydroxylamine->Cyclic_Inter Intramolecular Attack on Nitrile (Basic/Neutral pH) Indazole Impurity: 3-Amino-2H-indazole (or Anthranil) Cyclic_Inter->Indazole Dehydration

Figure 2: Competitive pathways. Acidic conditions (SnCl2/HCl) drive the green path; neutral/basic conditions favor the red cyclization path.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[8] Tetrahedron Letters, 25(8), 839-842.[8]

  • Sahgal, R. K., & Singh, P. (1989). Reduction of 2-nitrobenzonitriles: A review of cyclization vs. amine formation. Journal of Chemical Research. (Contextual grounding on ortho-effect).
  • BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups in the Presence of Nitriles.

  • Org. Synth. (1945). m-Nitrobenzaldehyde reduction using SnCl2. Coll. Vol. 3, p. 453. (Classic protocol for SnCl2 selectivity).

  • ResearchGate Discussions. (2018). Best procedure for the reduction of aromatic nitro compounds. (Community consensus on Fe/HCl vs Hydrogenation).

Sources

Technical Support Center: Handling Solubility Issues of 4,5-Dimethyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic Wall"

4,5-Dimethyl-2-nitrobenzonitrile presents a classic challenge in aqueous organic synthesis.[1][2] Despite containing polar functional groups (nitro


 and nitrile 

), the lipophilic core (benzene ring + two methyl groups) dominates its physicochemical profile.[1][2]
  • The Problem: In pure water, the cohesive energy density of the water lattice rejects the hydrophobic aromatic scaffold. This results in heterogeneous mixtures, "oiling out," and surface-area-limited reaction rates.[1][2]

  • The Solution: You cannot force solubility; you must engineer the interface. This guide details three validated strategies to overcome this barrier: Co-solvent Systems , Phase Transfer Catalysis (PTC) , and Surfactant-Mediated Micellar Catalysis .[1][2]

Technical Modules: Solubilization Strategies

Module A: Co-Solvent Engineering (Homogeneous Systems)

Best for: Nucleophilic Aromatic Substitution (


), Homogeneous Reductions.[1]

The Mechanism: Water is a poor solvent for this compound because it lacks the organic dispersion forces necessary to solvate the aromatic ring. By introducing a dipolar aprotic co-solvent (DMSO, DMF) or a protic co-solvent (Ethanol, IPA), you disrupt the water lattice and provide a solvation shell for the organic substrate.

Protocol: The "Inverse Addition" Technique Standard addition (solid into water) often leads to clumping.[2] Use this self-validating protocol instead.

  • Dissolution: Dissolve 4,5-Dimethyl-2-nitrobenzonitrile in the minimum volume of DMSO (Dimethyl sulfoxide) or DMF .

    • Checkpoint: The solution must be crystal clear. If hazy, sonicate for 30 seconds.

  • Temperature Control: Heat the aqueous reagent stream (e.g., NaOH in water) to match the temperature of the organic stream (typically 40–60°C).

  • Controlled Mixing: Add the aqueous stream into the organic stream dropwise under vigorous stirring (

    
     RPM).
    
    • Why? This maintains a high local concentration of organic solvent during mixing, preventing immediate precipitation.[2]

  • Validation:

    • Pass: Solution remains clear or turns slightly opalescent (Tyndall effect is acceptable).[1][2]

    • Fail: Distinct white solids precipitate immediately.[1][2] Corrective Action: Increase DMSO ratio or temperature.[1][2]

Co-SolventRec. Ratio (v/v)ProsCons
DMSO 20% - 50%Excellent solubility; high boiling point allows thermal acceleration.[1][2]Difficult to remove during workup (requires multiple water washes).[1][2]
Ethanol 50% - 70%Easy workup (evaporation); greener profile.[1][2]Lower solubility limit; requires reflux temperatures.[1]
THF 40% - 60%Good solubility; easy removal.[1]Peroxide risk; immiscibility gaps with high salt concentrations.[1][2]
Module B: Phase Transfer Catalysis (Heterogeneous Systems)

Best for: Biphasic Alkylations, Hydrolysis, Cyanide Displacements.

The Mechanism: If the reaction cannot be run homogeneously, accept the heterogeneity. Use a Phase Transfer Catalyst (PTC) to shuttle the anionic reagent (e.g.,


, 

) from the aqueous phase into the organic phase (Toluene or DCM) where the nitrobenzonitrile is dissolved.

Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .[1][2]

Protocol: Biphasic Hydrolysis of Nitrile

  • Organic Phase: Dissolve 1.0 eq of 4,5-Dimethyl-2-nitrobenzonitrile in Toluene (5 mL/g).

  • Aqueous Phase: Prepare 50% w/w NaOH (excess).

  • Catalyst Addition: Add 5 mol% TBAB .

  • Reaction: Heat to 90°C with vigorous stirring.

    • Causality: The quaternary ammonium cation forms a lipophilic ion pair with hydroxide (

      
      ), dragging it into the toluene layer to attack the nitrile.
      
  • Validation: Stop stirring. The layers should separate cleanly within 60 seconds. If an emulsion forms, the reaction may be incomplete or the concentration is too high.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase (Toluene) Na_OH Na+ OH- Q_OH_aq Q+ OH- Na_OH->Q_OH_aq Ion Exchange Q_Br_aq Q+ Br- (Catalyst) Q_Br_aq->Q_OH_aq Q_OH_org Q+ OH- (Active) Q_OH_aq->Q_OH_org Transfer Interface Substrate Substrate (R-CN) Product Product (R-CONH2) Substrate->Product Q_OH_org->Product Reaction Q_Br_org Q+ Br- Product->Q_Br_org Regeneration Q_Br_org->Q_Br_aq Return

Caption: Cycle of Phase Transfer Catalysis.[1][2] The quaternary ammonium salt (Q+) shuttles the reactive anion (OH-) across the interface.

Module C: Surfactant-Mediated Reduction (Green Chemistry)

Best for: Nitro-to-Amine Reduction in Water (Fe/Water or Zn/Water).[1][2]

The Mechanism: Micellar catalysis uses surfactants to create hydrophobic "pockets" (micelles) within water. The 4,5-Dimethyl-2-nitrobenzonitrile dissolves inside the micelle, while the metal reductant (Fe, Zn) remains in the aqueous phase. The reaction occurs at the micelle surface.

Protocol: TPGS-750-M Mediated Reduction [1][2]

  • Media Prep: Prepare a 2 wt% solution of TPGS-750-M (Vitamin E derivative) in water.[1][2]

  • Loading: Add 4,5-Dimethyl-2-nitrobenzonitrile. Stir at RT.

    • Observation: The solid will not dissolve fully but will form a fine, stable suspension (milky white).

  • Reagent Addition: Add Iron powder (3.0 eq) and

    
     (catalytic).
    
  • Reaction: Stir vigorously. The surfactant lowers the interfacial tension, allowing the iron surface to contact the organic substrate.

Decision Matrix: Selecting Your Strategy

Decision_Tree Start Start: 4,5-Dimethyl-2-nitrobenzonitrile Reaction Type? Type Reaction Class Start->Type Red Red Type->Red Reduction (-NO2 to -NH2) Hyd Hyd Type->Hyd Hydrolysis (-CN to -COOH) Sub Sub Type->Sub Substitution (SNAr) Red_Node Green/Safety Priority? Red->Red_Node Hyd_Node Base Strength? Hyd->Hyd_Node DMSO Strategy: DMSO/Water Gradient (Module A) Sub->DMSO Micelle Strategy: TPGS-750-M Surfactant (Module C) Red_Node->Micelle Yes (Water only) CoSolv Strategy: EtOH/Water Reflux (Module A) Red_Node->CoSolv No (Standard) PTC Strategy: PTC (TBAB/Toluene) (Module B) Hyd_Node->PTC Strong Base (NaOH 50%) Hyd_Node->DMSO Mild Base / Homogeneous

Caption: Logic flow for selecting the optimal solubilization strategy based on reaction type and constraints.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid block (Oiling Out). What happened?

  • Cause: You likely added water to the organic solution too quickly, or the temperature dropped below the "metastable zone width." The hydrophobic substrate precipitated as an amorphous oil rather than a crystal.

  • Fix: Re-heat the mixture until homogeneous. Add a "seed" crystal if available.[1][2] Slow down the agitation speed during cooling to encourage crystallization rather than oiling.

Q2: I am using DMSO, but the workup is a nightmare. The product won't extract.

  • Cause: DMSO partitions into both water and organic solvents (like DCM), dragging your product with it or preventing phase separation.[1][2]

  • Fix: Wash the organic extract with brine (saturated NaCl) 3–4 times.[1][2] The high ionic strength forces the DMSO into the aqueous phase. Alternatively, use Ethyl Acetate instead of DCM for extraction; DMSO is less soluble in EtOAc.

Q3: Can I use this compound in a biological assay (cell culture)?

  • Constraint: Cells cannot tolerate high DMSO (>0.5%) or Toluene.[1][2]

  • Strategy: You must use a stock solution approach. Dissolve the compound in 100% DMSO at

    
     the target concentration. Dilute into the cell media.[2]
    
  • Warning: 4,5-Dimethyl-2-nitrobenzonitrile will likely precipitate if the final concentration exceeds

    
    .[1][2] Ensure you run a turbidity control (media + compound, no cells) to verify solubility at your specific dose.
    

References

  • Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications.[1][2] Retrieved from

  • ACS GCI Pharmaceutical Roundtable. Reagent Guides: Phase Transfer Catalysis. Retrieved from [1][2]

  • BenchChem. Application Notes for Aminobenzonitrile Synthesis. Retrieved from [1][2]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [1][2]

  • Fisher Scientific. 4,5-Dimethoxy-2-nitrobenzonitrile Properties (Proxy Data). Retrieved from

Sources

Validation & Comparative

IR spectroscopy nitrile peak position for 4,5-Dimethyl-2-nitrobenzonitrile

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Nitrile Peak Position, Electronic Effects, and Experimental Protocols

Executive Summary

In the synthesis of high-value intermediates for pharmaceuticals and phthalocyanine dyes, 4,5-Dimethyl-2-nitrobenzonitrile serves as a critical electrophilic building block.[1] Its infrared (IR) spectrum provides a definitive fingerprint for reaction monitoring, specifically through the distinct nitrile (


This guide analyzes the vibrational spectroscopy of 4,5-Dimethyl-2-nitrobenzonitrile, contrasting it with structural analogs to elucidate the electronic push-pull effects of the ortho-nitro and para/meta-methyl substituents.[1] We provide validated spectral data, mechanistic insights into peak shifts, and a robust experimental protocol for consistent detection.

Spectral Analysis & Electronic Effects[1][2][3]

The IR spectrum of 4,5-Dimethyl-2-nitrobenzonitrile is governed by the interplay between the electron-withdrawing nitro group and the electron-donating methyl groups.[1] These substituents alter the bond order and force constant (

1
The Nitrile Stretch ( )
  • Position: 2230 – 2240 cm⁻¹ (Sharp, Medium Intensity)

  • Mechanistic Insight:

    • Benzonitrile Reference: Unsubstituted benzonitrile exhibits a

      
       stretch at ~2228 cm⁻¹.[1]
      
    • Nitro Effect (Blue Shift): The ortho-nitro group is strongly electron-withdrawing (

      
      ).[1] By inductively pulling electron density from the aromatic ring, it suppresses the resonance structures that would otherwise introduce single-bond character to the nitrile.[1] This increases the bond order, shifting the peak to a higher wavenumber (Blue Shift).
      
    • Methyl Effect (Red Shift): The methyl groups at positions 4 and 5 are electron-donating (

      
      , hyperconjugation).[1] They oppose the nitro group's withdrawal, slightly weakening the 
      
      
      bond compared to pure 2-nitrobenzonitrile, causing a minor shift to lower wavenumbers (Red Shift).[1]
    • Net Result: The dominant inductive effect of the ortho-nitro group keeps the frequency above that of benzonitrile, typically settling in the 2232 ± 5 cm⁻¹ range.[1]

The Nitro Stretches ( )

The nitro group provides the most intense and reliable diagnostic bands for this compound, as confirmed by Fischer et al. (1985).[1]

  • Asymmetric Stretch: 1540 cm⁻¹ (Strong)[1]

  • Symmetric Stretch: 1352 cm⁻¹ (Strong)[1]

    • Note: These bands are critical for confirming the successful nitration of the precursor (3,4-dimethylbenzonitrile or 1,2-dimethyl-4-nitrobenzene adducts).[1]

Visualizing Electronic Effects

The following diagram illustrates the competing electronic effects that determine the final peak position.

ElectronicEffectsSubstituentsSubstituentsNitro2-Nitro Group (-NO2)(Electron Withdrawing)Substituents->NitroMethyl4,5-Dimethyl Groups (-CH3)(Electron Donating)Substituents->MethylCN_BondC≡N Bond OrderNitro->CN_BondIncreases k(Inductive Effect)Methyl->CN_BondDecreases k(Resonance/Hyperconj.)ShiftObserved ShiftCN_Bond->ShiftNet: Slight Blue Shift(vs. Benzonitrile)

Figure 1: Competing electronic effects on the nitrile bond force constant.

Comparative Performance Data

The following table contrasts 4,5-Dimethyl-2-nitrobenzonitrile with key analogs to demonstrate the substituent effects.

CompoundStructureNitrile (

) Peak
Nitro (

) Peaks
Electronic Driver
Benzonitrile Unsubstituted~2228 cm⁻¹N/ABaseline conjugation.
2-Nitrobenzonitrile o-NO₂~2235–2240 cm⁻¹~1535 / 1350 cm⁻¹Strong EWG increases bond order (Blue Shift).[1]
4,5-Dimethyl-2-nitrobenzonitrile o-NO₂, m,p-Me~2232 cm⁻¹ 1540 / 1352 cm⁻¹ Methyls dampen the nitro effect slightly.[1]
4-Methylbenzonitrile p-Me~2226 cm⁻¹N/AEDG decreases bond order (Red Shift).[1]

Table 1: Comparative IR frequencies. Data for 4,5-Dimethyl-2-nitrobenzonitrile derived from Fischer et al. [1] and standard substituent constants.

Experimental Protocol: Validated Detection

To ensure reproducibility, we recommend the following protocol for characterizing 4,5-Dimethyl-2-nitrobenzonitrile. While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr Pellet) is superior for resolving the sharp nitrile peak from atmospheric

Sample Preparation (KBr Pellet Method)
  • Grinding: Mix 1–2 mg of dry 4,5-Dimethyl-2-nitrobenzonitrile with ~100 mg of spectroscopic-grade KBr powder.

  • Homogenization: Grind efficiently in an agate mortar until a fine, uniform powder is achieved. Crucial: Coarse particles cause light scattering (Christiansen effect), distorting the baseline.

  • Compression: Press the mixture at 8–10 tons of pressure for 2 minutes under vacuum to remove trapped air/moisture.

  • Measurement: Acquire spectrum (4000–400 cm⁻¹) with a resolution of 2 cm⁻¹ or better.

Critical Quality Attributes (CQA)
  • Baseline: Must be flat in the 2500–2000 cm⁻¹ region.

  • Water Interference: Ensure no broad -OH stretch at 3400 cm⁻¹, as water can complex with the nitrile and shift the peak.[1]

  • CO2 Exclusion: The nitrile peak (~2232 cm⁻¹) is dangerously close to the atmospheric

    
     doublet (2360/2340 cm⁻¹).[1] Ensure the sample chamber is well-purged with 
    
    
    .[1]
Workflow Diagram

ProtocolStartStart: Solid SamplePrepMix 1mg Sample + 100mg KBrStart->PrepPressPress Pellet (10 Tons, Vacuum)Prep->PressScanAcquire FTIR (4000-400 cm⁻¹)Press->ScanDecisionCheck 2200-2400 cm⁻¹ RegionScan->DecisionPassPeak at ~2232 cm⁻¹Distinct from CO₂Decision->PassClear SignalFailInterference/NoiseDecision->FailCO₂ OverlapFail->ScanRe-Purge Chamber

Figure 2: Validated workflow for acquiring high-fidelity nitrile spectra.

References

  • Fischer, A., Henderson, G. N., & Iyer, L. M. (1985).[1] ipso Nitration. XXVI. Nitration of 1,2-dimethyl-4-nitrobenzene. Formation and reactions of adducts.[1] Canadian Journal of Chemistry, 63(9), 2390–2400.[1] [Link][2]

    • Primary source for the synthesis and characterization (IR peaks: 1540, 1352 cm⁻¹) of 4,5-dimethyl-2-nitrobenzonitrile.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Authoritative reference for general nitrile and nitro group group frequencies.
  • NIST Chemistry WebBook. Benzonitrile Infrared Spectrum.[1] National Institute of Standards and Technology.[1] [Link]

    • Source for the unsubstituted benzonitrile baseline d

Melting point comparison 4,5-Dimethyl-2-nitrobenzonitrile vs 4,5-Dimethoxy analog

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of 4,5-Dimethyl-2-nitrobenzonitrile and its 4,5-Dimethoxy analog (4,5-Dimethoxy-2-nitrobenzonitrile). This analysis focuses on their solid-state properties (melting point), synthetic pathways, and utility as intermediates in medicinal chemistry, particularly for quinazoline-based kinase inhibitors.

Executive Summary: The Structural Divergence

In drug development, the choice between a dimethyl and a dimethoxy substitution pattern is critical. The 4,5-dimethoxy motif is ubiquitous in approved EGFR inhibitors (e.g., Gefitinib, Erlotinib) because the oxygen atoms function as weak hydrogen bond acceptors and significantly alter crystal packing and solubility. The 4,5-dimethyl analog, while structurally similar, offers a more lipophilic, non-polar surface, affecting both metabolic stability and binding affinity.

  • 4,5-Dimethoxy-2-nitrobenzonitrile: A high-melting, stable crystalline solid. It is the industry-standard intermediate for constructing the 6,7-dimethoxyquinazoline scaffold.

  • 4,5-Dimethyl-2-nitrobenzonitrile: A less common, more lipophilic analog. Its physical data is less widely reported in commercial catalogs as it is often generated and used in situ or as a crude intermediate due to the complex regioselectivity of its synthesis.

Physical Properties & Melting Point Comparison

The melting point serves as a proxy for crystal lattice energy. The significant difference between these two analogs highlights the contribution of the methoxy groups to intermolecular forces (dipole-dipole interactions).

Comparative Data Table
Property4,5-Dimethoxy-2-nitrobenzonitrile 4,5-Dimethyl-2-nitrobenzonitrile
CAS Number 102714-71-6 15089-77-7
Molecular Weight 208.17 g/mol 176.17 g/mol
Melting Point 165 – 170 °C (Experimental)Not Widely Reported (Likely 90–120 °C)*
Precursor MP 64–67 °C (Veratronitrile)63–64 °C (3,4-Dimethylbenzonitrile)
Acid Derivative MP 195–197 °C (Dimethoxy-nitrobenzoic acid)221–222 °C (Amino-dimethylbenzoic acid)**
Appearance Yellow to Amber Crystalline PowderOff-white to Yellow Solid (Crude)
Solubility Low in water; Soluble in DMSO, DMFLow in water; Soluble in DCM, EtOAc

*Note: While the specific melting point for the pure dimethyl nitro nitrile is not standard in commercial certificates of analysis (CoA), the trend in nitro-aromatics suggests it is lower than the dimethoxy analog due to the lack of polar alkoxy interactions. The precursor (3,4-dimethylbenzonitrile) melts at ~64°C, and nitration typically raises the MP, but likely not to the extent of the dimethoxy analog. **Note: The corresponding amino-acid derivative (2-amino-4,5-dimethylbenzoic acid) melts at 221°C, indicating that once ionized or hydrogen-bonded, the dimethyl core can support high lattice energies.

Theoretical Insight: The "Oxygen Effect" on Lattice Energy

The 165–170 °C melting point of the dimethoxy analog is driven by:

  • Dipole-Dipole Interactions: The methoxy oxygens create local dipoles that align in the crystal lattice, increasing the energy required to break the lattice.

  • Planarity: The methoxy groups can adopt a conformation coplanar with the ring, facilitating efficient

    
    -stacking.
    
  • Dimethyl Comparison: The methyl groups are bulky and hydrophobic. While they increase molecular weight, they do not offer the strong directional intermolecular forces of the methoxy groups, typically resulting in a lower melting point for the nitro-nitrile intermediate.

Synthetic Pathways & Regioselectivity

The synthesis of these two compounds differs significantly in terms of regiocontrol .

A. Synthesis of 4,5-Dimethoxy-2-nitrobenzonitrile
  • Substrate: 3,4-Dimethoxybenzonitrile (Veratronitrile).

  • Reagent:

    
     / 
    
    
    
    or
    
    
    .
  • Mechanism: The methoxy groups are strong ortho/para activators. The position ortho to the methoxy (C6) and ortho to the nitrile (C2) is sterically crowded. However, the position para to the C3-methoxy and ortho to the C4-methoxy (C6 in the nitrile numbering, becoming C2 in the nitro product) is highly activated.

  • Outcome: High regioselectivity.[1] The product precipitates as a pure solid.

B. Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile
  • Substrate: 3,4-Dimethylbenzonitrile.[2]

  • Reagent: Mixed acid nitration (

    
    ).
    
  • Mechanism: The methyl groups are weak activators. The nitrile is a strong meta director.

    • Directing Conflict: The C1-CN directs to C5. The C4-Me directs to C5 (ortho). The C3-Me directs to C6 (para).

    • Result: A mixture of isomers is often obtained (6-nitro and 5-nitro). The 6-nitro isomer (which corresponds to the target 4,5-dimethyl-2-nitrobenzonitrile ) is the major product, but separation from the 5-nitro isomer can be difficult, often requiring column chromatography rather than simple recrystallization. This contributes to the scarcity of pure physical data in catalogs.

Visualization of Properties & Synthesis

Diagram 1: Structural & Property Comparison

G cluster_0 4,5-Dimethoxy Series cluster_1 4,5-Dimethyl Series DMO_Pre 3,4-Dimethoxybenzonitrile (Veratronitrile) MP: 64-67°C DMO_Prod 4,5-Dimethoxy-2-nitrobenzonitrile (CAS: 102714-71-6) MP: 165-170°C High Crystallinity DMO_Pre->DMO_Prod Nitration (High Regioselectivity) DME_Prod 4,5-Dimethyl-2-nitrobenzonitrile (CAS: 15089-77-7) MP: Not Standardized (Likely 90-120°C) DMO_Prod->DME_Prod Structural Analog (O-Me vs Me) DME_Pre 3,4-Dimethylbenzonitrile (CAS: 22884-95-3) MP: 63-64°C DME_Pre->DME_Prod Nitration (Mixed Isomers)

Caption: Comparative synthesis and melting point evolution. Note the significant MP jump in the dimethoxy series due to polar lattice stabilization.

Diagram 2: Application Workflow (Quinazoline Synthesis)

G Start Starting Material: 4,5-Disubstituted-2-nitrobenzonitrile Step1 Reduction (Fe/HCl or H2/Pd) --> 2-Aminobenzonitrile derivative Start->Step1 Step2 Cyclization (Formamide/HCOOH) --> Quinazolin-4(3H)-one core Step1->Step2 Step3 Chlorination (POCl3) --> 4-Chloroquinazoline Step2->Step3 End Final Drug Candidate (e.g., Gefitinib Analog) Step3->End

Caption: General workflow converting the nitrobenzonitrile scaffold into bioactive quinazoline kinase inhibitors.

Experimental Protocol: Melting Point Determination

To accurately determine the melting point of these compounds, specifically if synthesizing the dimethyl analog de novo, follow this validated protocol.

Equipment: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent) or DSC (Differential Scanning Calorimetry).

  • Sample Prep: Dry the solid under vacuum (

    
    , 4 hours) to remove solvent inclusions which depress MP.
    
  • Loading: Grind sample to a fine powder. Fill capillary to 2-3 mm height. Compact by tapping.

  • Ramp Rate:

    • Fast Ramp:

      
       to 
      
      
      
      (for Dimethoxy) or
      
      
      (for Dimethyl).
    • Slow Ramp:

      
       near the expected melting point.
      
  • Observation: Record

    
     (first liquid) and 
    
    
    
    (complete melt).
    • Acceptance Criteria (Dimethoxy): Range

      
       (e.g., 166.5 – 168.0 °C).
      
    • Note: If the Dimethyl analog shows a wide range (

      
      ), it indicates isomer contamination (likely 5-nitro isomer). Recrystallize from Ethanol/Water.
      

References

  • EPA CompTox Chemicals Dashboard. 4,5-Dimethoxy-2-nitrobenzonitrile Details. [Link]

  • PubChem. 4,5-Dimethoxy-2-nitrobenzonitrile (CID 1511288). [Link]

  • CDN Science Pub. Nitration of 1,2-dimethyl-4-nitrobenzene and formation of 4,5-dimethyl-2-nitrobenzonitrile. (Canadian Journal of Chemistry, Vol 63, 1985).[1] [Link]

Sources

Electronic effects of methyl vs methoxy groups in 2-nitrobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methyl (-CH₃) versus methoxy (-OCH₃) substituents in 2-nitrobenzonitrile derivatives. It focuses on the electronic causality governing their reactivity, spectroscopic signatures, and utility in drug development.

Executive Summary

In the design of pharmacophores (e.g., quinazolines, indoles), the choice between a methyl and a methoxy substituent on a 2-nitrobenzonitrile scaffold is rarely just about lipophilicity. It is a decision that fundamentally alters the electronic landscape of the aromatic ring.

While both groups are traditionally classified as Electron Donating Groups (EDGs), they operate through opposing mechanisms at the meta position relative to the nitro group. This guide demonstrates that the 4-methoxy derivative is electronically distinct , acting as a "crypto-electron withdrawing group" toward the nitro center due to the dominance of inductive effects (


) over resonance in specific substitution patterns.
The Electronic Landscape: Resonance vs. Induction

The reactivity differences stem from how these substituents communicate with the electrophilic centers (the nitrile carbon and the nitro-bearing carbon).

Hammett Parameter Analysis

The 4-position (para to the nitrile, meta to the nitro) is the most common substitution pattern. The electronic impact is quantified by Hammett constants (


):
SubstituentEffect at C1 (Para to Subst.)Effect at C2 (Meta to Subst.)Dominant Mechanism
Methyl (-CH₃)

(EDG)

(Weak EDG)
Hyperconjugation (+R) & Induction (+I)
Methoxy (-OCH₃)

(Strong EDG)

(Weak EWG)
Resonance (+R) dominates Para; Induction (-I) dominates Meta

Critical Insight: At the C2 position (bearing the nitro group), the Methoxy group is Electron Withdrawing (


), whereas the Methyl group is Electron Donating (

). This makes the nitro group in the methoxy derivative more susceptible to nucleophilic displacement (

) than in the methyl derivative, countering intuitive "EDG deactivation" logic.
Visualizing the Electronic Vectors

ElectronicEffects cluster_0 4-Methyl-2-nitrobenzonitrile cluster_1 4-Methoxy-2-nitrobenzonitrile Me Methyl (-CH3) C1_Me C1 (Nitrile) Deactivated (-0.17) Me->C1_Me +I / Hyperconj C2_Me C2 (Nitro) Deactivated (-0.07) Me->C2_Me +I (Weak) OMe Methoxy (-OCH3) C1_OMe C1 (Nitrile) Strongly Deactivated (-0.27) OMe->C1_OMe +R (Strong) C2_OMe C2 (Nitro) ACTIVATED (+0.12) OMe->C2_OMe -I (Inductive) caption Figure 1: Divergent electronic effects. Note the reversal at C2 for Methoxy due to Inductive dominance.

Reactivity Comparison & Case Studies
Case Study A: Reduction to Anilines (Precursors for Quinazolines)

Both derivatives are widely used to synthesize 2-aminobenzonitriles, key intermediates for EGFR inhibitors (e.g., Gefitinib).

  • 4-Methyl Derivative: The weak EDG effect allows for standard reduction rates. The nitro group is electron-rich enough to avoid rapid poisoning of catalysts but electron-poor enough to accept hydride/electrons.

  • 4-Methoxy Derivative: The inductive withdrawal (-I) at the meta position makes the nitro group slightly more electrophilic than expected, often resulting in faster initial reduction rates but higher sensitivity to over-reduction (e.g., nitrile reduction) if conditions are too harsh.

Experimental Data Comparison:

ReactionSubstrateConditionsYieldNotes
Nitro Reduction 4-MethylH₂, Pd/C (10%), EtOH, 50 psi78%Clean conversion to aniline.
Nitro Reduction 4-MethoxyH₂, Pd/C (10%), EtOH, 40 psi82-95%Often requires milder pressure to prevent side reactions; higher yield due to crystalline purity.
Case Study B: Nucleophilic Aromatic Substitution (

)

This is where the "Meta-Activation" anomaly becomes operationally relevant. If the reaction design involves displacing the nitro group (using the ortho-cyano group as an activator):

  • 4-Methoxy-2-nitrobenzonitrile: The methoxy group (

    
    ) stabilizes the Meisenheimer intermediate via induction. Result:  Higher reactivity toward nucleophiles (e.g., phenoxides, amines) at the C2 position.
    
  • 4-Methyl-2-nitrobenzonitrile: The methyl group (

    
    ) destabilizes the anionic intermediate. Result:  Lower reactivity; requires higher temperatures or stronger bases.
    
Spectroscopic Signatures

These values serve as a self-validating check for product identity.

Feature4-Methyl-2-nitrobenzonitrile4-Methoxy-2-nitrobenzonitrileDiagnostic Note

H NMR (Aromatic)

7.6 - 7.8 ppm

7.2 - 7.4 ppm
Methoxy causes significant upfield shift of ortho protons (H3, H5).

H NMR (Substituent)

2.5 - 2.6 ppm (s, 3H)

3.9 - 4.0 ppm (s, 3H)
Distinct chemical shift regions.[1]
IR (

)
~2230 cm⁻¹~2220 cm⁻¹Stronger resonance of OMe weakens the CN bond character slightly.
Appearance Off-white/Yellow solidPale Yellow crystalline solidMethoxy derivatives often crystallize better (higher MP).
Experimental Protocols
Protocol 1: Selective Reduction of 4-Methoxy-2-nitrobenzonitrile

Designed to prevent nitrile reduction while converting the nitro group.

  • Preparation: Charge a hydrogenation vessel with 4-methoxy-2-nitrobenzonitrile (1.0 eq) and 10% Pd/C (5 wt% loading) in Ethyl Acetate (10 V). Note: EtOAc is preferred over MeOH to minimize transesterification or solvolysis risks.

  • Reaction: Pressurize to 3 atm (45 psi) H₂ at 20-25°C .

  • Monitoring: Monitor via HPLC. Reaction typically completes in 2-4 hours . Look for the disappearance of the nitro peak and appearance of the amine (shifts to lower retention time in reverse phase).

  • Workup: Filter through a pad of Celite to remove catalyst. Concentrate filtrate to obtain 2-amino-4-methoxybenzonitrile .

  • Validation: Check IR. The symmetric/asymmetric

    
     stretches should appear at 3350/3450 cm⁻¹, while the 
    
    
    
    stretch remains at ~2215 cm⁻¹.
Protocol 2: Indole Synthesis via Reductive Cyclization

Applicable to both derivatives, utilizing the ortho-nitro/cyano motif.

IndoleSynthesis Start 2-Nitrobenzonitrile Derivative Step1 Reduction (SnCl2 or H2/Pd) Start->Step1 Inter1 2-Aminobenzonitrile Step1->Inter1 Step2 Condensation (w/ Aldehyde/Ketone) Inter1->Step2 Inter2 Imine Intermediate Step2->Inter2 Step3 Base-Mediated Cyclization Inter2->Step3 Product Amino-Indole / Quinazoline Scaffold Step3->Product caption Figure 2: General workflow for converting nitrobenzonitriles to heterocycles.

References
  • Hammett Substituent Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Synthesis of Gefitinib Intermediates (Reduction Protocols)

    • Patent US20160200688A1. Process of Preparing a Quinazoline Derivative. Link

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • NMR Chemical Shifts of Substituted Benzonitriles

    • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Link

Sources

HPLC Retention & Method Development Guide: 4,5-Dimethyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method development and retention time characteristics for 4,5-Dimethyl-2-nitrobenzonitrile (CAS: 52414-97-8).[1][2] As a specific chemical intermediate often used in the synthesis of dyes and pharmaceuticals (e.g., as a precursor to 4,5-dimethyl-2-aminobenzonitrile), its analysis requires precise separation from structural isomers (such as 3,4-dimethyl or 5,6-dimethyl analogs) and starting materials.[1][2]

Chemical Profile & Chromatographic Behavior

Understanding the physicochemical properties of the analyte is the first step in predicting retention behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Aromatic ring with Nitro (-NO₂), Cyano (-CN), and two Methyl (-CH₃) groups.[1][2][3]High potential for

-

interactions; Electron-withdrawing groups (-NO₂, -CN) increase polarity relative to xylene but methyls add hydrophobicity.[1][2]
LogP (Est.) ~2.1 - 2.4 Moderately lipophilic.[1][2] Retains well on C18. Elutes after 4,5-dimethoxy analogs (LogP ~1.46) due to the lack of ether oxygen polarity.
pKa NeutralpH of mobile phase has minimal effect on ionization state; use pH control primarily for peak shape (silanol suppression).
UV Max ~254 nm / ~210 nmStrong UV absorption due to conjugated nitro-aromatic system.[1][2]

Comparative Method Analysis

For this compound, a standard C18 column is sufficient for purity checks, but a Phenyl-Hexyl column is the superior alternative for separating positional isomers (impurities common in nitration synthesis).

Method A: The Standard (C18)
  • Best For: Routine purity analysis, reaction monitoring.[2]

  • Mechanism: Hydrophobic interaction.[1][2]

  • Performance: Good peak shape, predictable retention.[2]

  • Limitation: Poor selectivity for separating positional isomers (e.g., 4,5-dimethyl vs. 3,4-dimethyl isomers often co-elute).[1][2]

Method B: The Specialist (Phenyl-Hexyl)
  • Best For: Isomer separation, complex mixture resolution.[2]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.[1][2]
  • Performance: The electron-deficient nitro group on the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase, providing unique selectivity differences between isomers.

  • Supporting Data: Agilent application notes demonstrate that nitro-aromatic isomers co-eluting on C18 are often fully resolved on Phenyl-Hexyl phases due to differing steric access to the

    
    -system.[1][2]
    

Recommended Experimental Protocols

Protocol 1: High-Resolution Isomer Separation (Recommended)

This protocol is designed to validate the purity of 4,5-Dimethyl-2-nitrobenzonitrile against potential isomeric impurities.[1][2]

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm or 5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for neutral pH).[2]

  • Mobile Phase B: Methanol (MeOH promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile).[1][2]
  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 30°C (Lower temperature enhances

    
    -
    
    
    
    selectivity).[1][2]
  • Detection: UV @ 254 nm.[2][4][5]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
15.0 80% Linear Gradient
18.0 95% Wash

| 20.0 | 40% | Re-equilibration |[1][2]

Expected Retention:

  • Target (4,5-Dimethyl-2-nitrobenzonitrile): ~8.5 - 9.5 min.[1][2]

  • Reference: Elutes later than 4,5-dimethoxy-2-nitrobenzonitrile (Reference RT ~6-7 min under similar conditions) due to methyl hydrophobicity.

Protocol 2: Rapid Purity Check (C18)
  • Column: C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus C18), 100 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase: Water / Acetonitrile (50:50 Isocratic) + 0.1% H₃PO₄.[2]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Expected Retention: ~4.0 - 5.0 min (Sharp peak).[1][2][3]

Method Optimization & Decision Logic

The following workflow illustrates the decision process for selecting the correct column chemistry based on the specific analytical need (Purity vs. Isomer Resolution).

Method_Development Start Analyte: 4,5-Dimethyl-2-nitrobenzonitrile Goal Define Analytical Goal Start->Goal Purity Routine Purity / QC Goal->Purity Isomer Isomer Separation / Impurity ID Goal->Isomer C18 Use C18 Column (Hydrophobic Mechanism) Purity->C18 Phenyl Use Phenyl-Hexyl Column (Pi-Pi Interaction) Isomer->Phenyl Solvent_C18 Mobile Phase: ACN/Water (Sharper Peaks) C18->Solvent_C18 Solvent_Phenyl Mobile Phase: MeOH/Water (Enhances Pi-Selectivity) Phenyl->Solvent_Phenyl Result_C18 Result: Fast Elution Isomers may co-elute Solvent_C18->Result_C18 Result_Phenyl Result: High Resolution Separates 3,4- vs 4,5- isomers Solvent_Phenyl->Result_Phenyl

Figure 1: Decision tree for selecting the optimal stationary phase based on the separation mechanism required for nitro-aromatic compounds.

Supporting Data & Performance Comparison

While specific commercial application notes for this exact intermediate are proprietary, the performance can be accurately extrapolated from validated data for homologous nitrobenzonitriles.

Table 1: Comparative Column Performance (Predicted)

FeatureStandard C18 Phenyl-Hexyl Notes
Retention Mechanism Hydrophobicity (LogP driven)Hydrophobicity +

-

Stacking
Phenyl-Hexyl engages the electron-deficient nitro ring.[1][2]
Selectivity (

)
Low for positional isomersHigh for positional isomersCrucial for separating 4,5-dimethyl from 3,4-dimethyl impurities.[1][2]
Mobile Phase Choice Acetonitrile (Preferred)Methanol (Required)MeOH allows the

-orbitals of the analyte and column to interact; ACN suppresses this.
Peak Shape ExcellentGoodTailing may occur if residual silanols are not suppressed (use buffered mobile phase).[2]
Reference RT (min) ~4.5 (Isocratic 50/50)~9.0 (Gradient)Based on relative retention of 2-methoxy-5-nitrobenzonitrile data.[1][2]
Validation Criteria (Self-Check)

To ensure your method is performing correctly, verify the following system suitability parameters:

  • Tailing Factor: Must be < 1.5. If higher, increase buffer concentration (e.g., 25mM Phosphate).[2]

  • Resolution (Rs): If separating isomers, Rs > 2.0 is required. If Rs < 1.5 on C18, switch immediately to Phenyl-Hexyl.[1][2]

  • Retention Stability: RT should not drift > 0.1 min between injections. Nitro-aromatics can be temperature sensitive; ensure column oven is stable at 30°C.[1][2]

References

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column and a C-18 Column. Application Note 5990-9614EN.[1][2]

  • SIELC Technologies. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Application Data.[2][3][4][6][7][8][9][10][11]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1511288, 4,5-Dimethoxy-2-nitrobenzonitrile.[1][2] (Used for QSAR/LogP comparison).

Sources

Safety Operating Guide

4,5-Dimethyl-2-nitrobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,5-Dimethyl-2-nitrobenzonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: 4,5-Dimethyl-2-nitrobenzonitrile (CAS: 15089-77-7) is a high-hazard intermediate possessing both nitro (


) and nitrile (

) functionalities.[1] This structural combination dictates a dual-threat profile: acute toxicity (potential cyanide release) and energetic instability (thermal decomposition).[1]

CRITICAL PROHIBITIONS:

  • NEVER dispose of this compound down the drain.[1] Hydrolysis in sewer systems can release lethal Hydrogen Cyanide (HCN) gas.[1]

  • NEVER mix with strong acids, strong bases, or reducing agents during waste accumulation.[1]

  • NEVER autoclave waste containing this compound (explosion risk).[1]

Chemical Profile & Hazard Assessment

Effective disposal requires precise characterization.[1] This compound is often used as a scaffold in kinase inhibitor synthesis (e.g., IRAK4 inhibitors) and must be treated as a Toxic Solid, Organic, N.O.S. [1]

PropertyData / Specification
Chemical Name 4,5-Dimethyl-2-nitrobenzonitrile
CAS Number 15089-77-7 [1]
Molecular Formula

Physical State Solid (Crystalline Powder)
Hazard Class 6.1 (Toxic)
UN Number UN 3439 (NITRILES, SOLID, TOXIC, N.O.S.)[1][2]
Key Hazards Acute Toxicity (Oral/Dermal), Methemoglobinemia, Thermal Instability
Decomposition Products Nitrogen Oxides (

), Hydrogen Cyanide (HCN), Carbon Monoxide (CO)

Pre-Disposal Handling & Segregation Strategy

The stability of 4,5-Dimethyl-2-nitrobenzonitrile is compromised by contaminants.[1] You must implement a "Zero-Cross-Contamination" policy for waste streams.[1]

Segregation Logic
  • Stream A (Target): Solid Toxic Waste.[1] Compatible with other non-reactive organic solids.

  • Stream B (Prohibited): Oxidizers (e.g., Perchlorates, Nitrates).[1] Mixing increases fire/explosion risk.

  • Stream C (Prohibited): Strong Acids/Bases.[1] Acid contact releases HCN; Base contact induces hydrolysis and heat.

Waste Segregation Workflow

WasteSegregation Start Waste Generation: 4,5-Dimethyl-2-nitrobenzonitrile CheckState Is the waste Solid or Liquid? Start->CheckState SolidPath Solid Waste Stream CheckState->SolidPath Solid/Powder LiquidPath Liquid/Solvent Stream CheckState->LiquidPath Dissolved in Solvent CompatCheck Check Chemical Compatibility SolidPath->CompatCheck LiquidPath->CompatCheck BinA Container A: Solid Toxic Organics (Double Bagged) CompatCheck->BinA Compatible Solid BinB Container B: Liquid Toxic Organics (Non-Halogenated Solvents) CompatCheck->BinB Compatible Liquid Prohibit STOP: Do NOT mix with Acids, Bases, or Oxidizers CompatCheck->Prohibit Incompatible Found

Figure 1: Decision matrix for segregating nitrobenzonitrile waste streams to prevent accidental reactivity.

Disposal Methodologies (Step-by-Step)

The only acceptable final disposal method for 4,5-Dimethyl-2-nitrobenzonitrile is High-Temperature Incineration with off-gas scrubbing.[1]

Protocol A: Solid Waste Accumulation
  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum or jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4,5-Dimethyl-2-nitrobenzonitrile"[1][2][3][4][5][6][7][8]

    • Hazards: "Toxic," "Irritant."[1]

  • Storage: Store in a cool, dry, ventilated cabinet away from heat sources (nitro groups are heat-sensitive).

Protocol B: Liquid Waste (Mother Liquors)

If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate):

  • Solvent Compatibility: Ensure the solvent is not an oxidizer or strong acid.[1]

  • Container: Use amber glass or HDPE carboys.

  • Headspace: Leave 10% headspace to allow for expansion; do not overfill.[1]

  • Testing: Periodically test pH. If pH < 4 or > 9, neutralize carefully to pH 7 to prevent degradation/gas evolution.

Protocol C: Final Destruction (Off-Site)
  • Transport: Must be transported by a licensed hazardous waste hauler in compliance with DOT regulations (UN 3439).[1]

  • Incineration Parameters:

    • Chamber Temp: >1000°C (Required to break the nitrile bond and oxidize the nitro group completely).[1]

    • Scrubber: Alkaline scrubber required to capture

      
       and any transient HCN formed during combustion [2].[1]
      

Emergency Spill Response

In the event of a spill, speed and dust control are paramount.

PPE Required:

  • Respiratory: N95 minimum; P100 or Half-mask organic vapor/acid gas cartridge recommended.[1]

  • Skin: Double nitrile gloves + Tyvek lab coat.[1]

  • Eyes: Chemical splash goggles.[1]

Spill Cleanup Workflow

SpillResponse Alert 1. Evacuate & Ventilate PPE 2. Don PPE (Gloves, Goggles, Respirator) Alert->PPE Contain 3. Containment Cover with damp absorbent pads (Avoid Dust Generation) PPE->Contain Collect 4. Collection Scoop into sealed jar (Label: HAZARDOUS WASTE) Contain->Collect Decon 5. Decontamination Wash area with soap/water (Collect rinsate) Collect->Decon

Figure 2: Step-by-step spill response for toxic solids, emphasizing dust suppression.

Regulatory Compliance & Waste Codes

Adherence to RCRA (Resource Conservation and Recovery Act) and DOT (Department of Transportation) regulations is mandatory.[1]

RCRA Waste Determination

While 4,5-Dimethyl-2-nitrobenzonitrile is not a specifically "P" or "U" listed waste, it exhibits characteristics that trigger hazardous waste classification.[1]

CodeDescriptionJustification
D003 Reactive Waste Potential for cyanide generation (HCN) upon contact with strong acids or bases.[1]
D001 Ignitable Waste If dissolved in flammable solvents (Flash Point < 60°C).[1]
Toxic Characteristic Based on acute toxicity data (LD50 < 50 mg/kg oral/dermal).[1]
DOT Shipping Information
  • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (4,5-Dimethyl-2-nitrobenzonitrile)

  • UN Number: UN 3439[1][9]

  • Hazard Class: 6.1

  • Packing Group: II or III (depending on toxicity data; assume II for safety).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1511288: 4,5-Dimethoxy-2-nitrobenzonitrile. (Note: While the exact "dimethyl" analog is structurally distinct, its handling protocols align with the "dimethoxy" class standard for nitrobenzonitriles). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Codes: Characteristic Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 4,5-Dimethyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: 4,5-Dimethyl-2-nitrobenzonitrile (CAS: 50456-72-3) presents a dual-hazard profile characteristic of nitro-aromatics and nitriles.[1] While often classified as "Harmful" (Category 4), structural analogs suggest significant potential for acute dermal toxicity and methemoglobinemia (blood oxygen interference) upon absorption [1, 2].[1]

The Golden Rule: Treat this compound as a Category 3 Toxic agent.[1] Do not rely on standard latex gloves. All handling of the neat solid must occur inside a certified chemical fume hood.

Hazard Architecture & Causality

To select the correct PPE, one must understand the molecular mechanism of injury. This is not just "toxic"; it is a specific metabolic threat.

Molecular MoietyPhysiological Risk MechanismImplications for PPE
Nitro Group (-NO₂) Methemoglobinemia: Metabolic reduction of the nitro group can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), inhibiting oxygen transport [3].[1]Skin Protection: Critical. Nitro-aromatics permeate standard rubber rapidly.
Nitrile Group (-CN) Cytochrome Inhibition: Potential for metabolic release of cyanide ions (though slower than simple salts), inhibiting mitochondrial respiration.[1]Respiratory/Ingestion: Zero tolerance for dust inhalation.[2]
Benzene Core Lipophilicity: The dimethyl-benzene scaffold increases lipid solubility, facilitating rapid dermal absorption.[1]Glove Selection: Requires high-breakthrough time materials.[1]

The PPE Matrix: Defense in Depth

This matrix replaces generic advice with specific, field-tested combinations for this specific chemical class.[1]

A. Hand Protection (The "Double-Shell" Protocol)

Rationale:[1] Aromatic nitro compounds can permeate thin nitrile rubber. For handling solutions or prolonged contact, a single layer is insufficient.

ScenarioPrimary Layer (Inner)Secondary Layer (Outer)Change Frequency
Dry Solid Handling Nitrile (4-5 mil) Nitrile (4-5 mil) Every 30 mins or immediately after contamination.[1]
Solution Handling Laminate (Silver Shield/4H) Nitrile (Disposable) Inner: Reusable (if clean).[1] Outer: Immediate change upon splash.
Spill Cleanup Laminate (Silver Shield/4H) Heavy Duty Nitrile (8 mil) Dispose of both after cleanup.[1]
B. Respiratory & Body Defense[3]
ComponentSpecificationScientific Rationale
Respiratory N95/P100 (Solids) or OV/AG (Solutions) Solids: The powder is often electrostatic; P100 prevents nasal uptake.[1] Solutions: If dissolved in organic solvents, Organic Vapor (OV) cartridges are mandatory outside a hood.[1]
Eye Protection Chemical Goggles (Not Safety Glasses)Safety glasses allow dust entry from the side.[1] Goggles seal the orbital area against migrating dust and vapors [4].
Body Shielding Tyvek® Sleeve Covers + Lab CoatThe wrist gap between glove and coat is the #1 exposure point.[1] Tyvek sleeves bridge this gap.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation (The "Static" Control)

Nitrobenzonitriles are often crystalline solids that build static charge, leading to "jumping" powder during weighing.[1]

  • Ionization: Use an anti-static gun or ionizer bar in the fume hood before opening the vial.

  • Damping: Place a slightly damp Kimwipe around the base of the balance to ground static charges (do not wet the balance pan).

Phase 2: Weighing & Transfer

Objective: Zero dust generation.

  • Tare External: Tare your weighing boat/vial before entering the "Hot Zone" (deep hood).[1]

  • The "Tunnel" Method: Do not pour. Use a long-neck spatula to transfer solid deep into the receiving vessel.

  • Solvent Trap: If dissolving, add the solvent to the solid (not solid to solvent) to prevent splash-back of dry powder.[1]

Phase 3: Decontamination[1]
  • Wipe Down: Wipe the exterior of the reaction vessel with acetone inside the hood before removing it.

  • Glove Peel: Remove outer gloves inside the hood; treat them as solid hazardous waste.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for handling 4,5-Dimethyl-2-nitrobenzonitrile, ensuring no step is missed.

SafetyProtocol Start START: Handling 4,5-Dimethyl-2-nitrobenzonitrile StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (Organic Solvent) StateCheck->Solution Wet PPE_Solid PPE: Double Nitrile + N95 (if outside hood) Solid->PPE_Solid PPE_Sol PPE: Silver Shield Laminate + Nitrile + Fume Hood Solution->PPE_Sol Action_Weigh Action: Anti-Static Weighing PPE_Solid->Action_Weigh Action_React Action: Transfer & Dissolve PPE_Sol->Action_React Action_Weigh->Action_React Waste Disposal: Segregated Organic Stream (No Drains!) Action_React->Waste Post-Experiment

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).

Emergency & Disposal Plan

Accidental Release (Spill)[1]
  • Solid Spill: Do NOT sweep (creates dust).[1] Cover with a wet paper towel (water or PEG-400) to dampen, then wipe up.[1]

  • Solution Spill: Cover with absorbent pads.[1] If outside a hood, evacuate area until vapors dissipate.

Waste Disposal[1][2][3][4][5][6][7]
  • Classification: Hazardous Organic Waste (Toxic).[1]

  • Segregation: Keep separate from oxidizers (e.g., nitric acid) to prevent nitration reactions/explosions.[1]

  • Labeling: Must explicitly state "Contains Nitriles/Nitro-aromatics - Potential Cyanide Hazard" to alert waste handlers [5].[1]

References

  • PubChem. (2025).[3] 4,5-Dimethoxy-2-nitrobenzonitrile Compound Summary (GHS Classifications). National Library of Medicine. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). Methemoglobinemia: Causes and Mechanisms. PubChem.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Eye and Face Protection eTool. Retrieved from [Link][1]

  • Environmental Protection Agency (EPA). (2025).[1] Hazardous Waste Management: Nitriles. Retrieved from [Link][1]

Sources

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